2-Hydroxy-1-(2-pyridyl)ethanone
Description
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Properties
IUPAC Name |
2-hydroxy-1-pyridin-2-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-5-7(10)6-3-1-2-4-8-6/h1-4,9H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQLUQRZQOODGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"2-Hydroxy-1-(2-pyridyl)ethanone" chemical characteristics
An In-depth Technical Guide to 2-Hydroxy-1-(2-pyridyl)ethanone: Synthesis, Characterization, and Potential Applications
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-1-(2-pyridyl)ethanone, a versatile heterocyclic α-hydroxyketone. While not as extensively documented as some of its structural isomers or precursors, its unique combination of a pyridine ring, a ketone, and an adjacent hydroxyl group presents significant potential for applications in coordination chemistry, organic synthesis, and drug discovery. This document synthesizes established synthetic routes for analogous compounds, provides a detailed analysis of its expected spectral characteristics, and explores its reactivity and potential as a building block for more complex molecular architectures. The guide is intended for researchers and professionals in the chemical and pharmaceutical sciences seeking to understand and utilize this compound's unique chemical attributes.
Introduction and Strategic Importance
2-Hydroxy-1-(2-pyridyl)ethanone (also known as 2-(hydroxyacetyl)pyridine) belongs to the class of pyridinyl α-hydroxyketones. The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] The α-hydroxyketone functional group is a key structural motif known for its diverse reactivity, including its capacity for oxidation to form α-diketones and its role as a bidentate chelating ligand for various metal ions.
The strategic importance of this molecule lies in its bifunctional nature. The pyridine nitrogen and the adjacent carbonyl/hydroxyl group form a classic N,O-chelating system, making it an attractive ligand for developing novel metal complexes with potential catalytic or biological activity.[3] Furthermore, the hydroxyl and ketone groups are reactive handles for further synthetic elaboration, positioning 2-Hydroxy-1-(2-pyridyl)ethanone as a valuable intermediate for constructing more complex pharmaceutical and materials science targets.
Physicochemical and Structural Characteristics
While experimental data for 2-Hydroxy-1-(2-pyridyl)ethanone is not widely published, its properties can be reliably inferred from its structure and comparison with its well-characterized precursor, 2-acetylpyridine.
| Property | Value (Precursor: 2-Acetylpyridine) | Predicted Value/Comment (Target) | Reference |
| Molecular Formula | C₇H₇NO | C₇H₇NO₂ | - |
| Molecular Weight | 121.14 g/mol | 137.14 g/mol | - |
| Appearance | Viscous colorless to yellow liquid | Expected to be a white to off-white solid | [1] |
| Boiling Point | 188-189 °C | Significantly higher due to hydrogen bonding | [3] |
| Melting Point | 8-10 °C | Significantly higher; likely a solid at room temp. | [1] |
| Density | 1.08 g/mL at 25 °C | Higher than the precursor | [3] |
| Solubility | - | Expected to be soluble in polar organic solvents (MeOH, EtOH, DMSO) and slightly soluble in water. | - |
The introduction of the hydroxyl group is expected to increase the molecule's polarity, melting point, and boiling point due to the capacity for intermolecular hydrogen bonding.
Synthesis and Mechanistic Considerations
The synthesis of pyridinyl α-hydroxyketones is not commonly reported via direct oxidation of the corresponding ethanone. A more established and reliable route involves the nucleophilic addition of a masked acetyl anion equivalent to a pyridinecarboxaldehyde, followed by hydrolysis.
Recommended Synthetic Protocol: Nucleophilic Acylation of 2-Pyridinecarboxaldehyde
This protocol is adapted from the general method for preparing aryl α-hydroxyketones, which has been successfully applied to pyridine derivatives.[4][5] The key is the use of α-ethoxyvinyllithium as a nucleophilic acetyl anion synthon.
Caption: Synthetic workflow for 2-Hydroxy-1-(2-pyridyl)ethanone.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 2-ethoxypropene (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add tert-butyllithium (1.0 eq, solution in pentane) dropwise to the stirred solution. Maintain the temperature at -78 °C for 30 minutes to ensure complete formation of α-ethoxyvinyllithium. Expertise Insight: The use of t-BuLi is crucial for efficient deprotonation. THF is the solvent of choice as it effectively solvates the lithium cation.
-
Nucleophilic Addition: In a separate flask, dissolve 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly transfer the prepared α-ethoxyvinyllithium solution via cannula into the aldehyde solution. Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Hydrolysis of Enol Ether: Add an aqueous solution of formic acid (88%) to the reaction mixture. Stir for 30-60 minutes at room temperature. The progress of the hydrolysis of the intermediate enol ether can be monitored by Thin Layer Chromatography (TLC). Trustworthiness: This acid-catalyzed hydrolysis is a standard and reliable method for converting enol ethers to ketones.
-
Workup: Carefully add solid sodium carbonate until the solution is alkaline to litmus paper to neutralize the acid. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure α-hydroxyketone.
Spectral Characterization (Predicted)
No experimentally derived spectra are readily available in the literature. However, the ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles and data from analogous structures.[6]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
-
δ 8.60 (ddd, 1H, H6-pyridine): The proton ortho to the nitrogen will be the most deshielded aromatic proton.
-
δ 7.80 (td, 1H, H4-pyridine): The proton para to the nitrogen will show a characteristic triplet of doublets.
-
δ 7.45 (d, 1H, H3-pyridine): The proton ortho to the carbonyl group.
-
δ 7.30 (ddd, 1H, H5-pyridine): The proton meta to the nitrogen.
-
δ 4.90 (s, 2H, -CH₂-OH): The methylene protons adjacent to the hydroxyl and carbonyl groups. This signal would likely appear as a singlet.
-
δ 4.50 (s, 1H, -OH): A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. Its chemical shift is highly dependent on concentration and solvent.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
-
δ 198.0 (C=O): The carbonyl carbon is expected in the typical range for ketones conjugated with an aromatic ring.
-
δ 152.0 (C2-pyridine): The carbon atom of the pyridine ring attached to the carbonyl group.
-
δ 149.0 (C6-pyridine): The carbon atom ortho to the nitrogen.
-
δ 137.0 (C4-pyridine): The CH carbon para to the nitrogen.
-
δ 128.0 (C5-pyridine): Aromatic CH.
-
δ 122.0 (C3-pyridine): Aromatic CH.
-
δ 65.0 (-CH₂-OH): The aliphatic carbon attached to the hydroxyl group.
Key IR Spectroscopy Bands
-
3400 cm⁻¹ (broad, O-H stretch): Characteristic of the hydroxyl group.
-
1710 cm⁻¹ (strong, C=O stretch): Ketone carbonyl stretch. Conjugation with the pyridine ring may shift this slightly.
-
1590, 1570 cm⁻¹ (C=C, C=N stretches): Aromatic ring vibrations.
-
1100 cm⁻¹ (C-O stretch): Stretch of the primary alcohol.
Reactivity and Synthetic Potential
The dual functionality of 2-Hydroxy-1-(2-pyridyl)ethanone makes it a versatile substrate for further chemical transformations.
Caption: Key reaction pathways for 2-Hydroxy-1-(2-pyridyl)ethanone.
Oxidation to α-Diketone
The secondary alcohol can be selectively oxidized to afford the corresponding α-diketone, pyridine-2-glyoxal.
-
Recommended Reagent: Selenium dioxide (SeO₂) in aqueous dioxane is an effective reagent for this transformation.[4][5]
-
Significance: The resulting α-diketone is a valuable building block, particularly for the synthesis of heterocyclic systems like quinoxalines through condensation with o-phenylenediamines.[5]
Reduction to Diol
The ketone functionality can be reduced to a secondary alcohol, yielding 1-(2-pyridyl)ethane-1,2-diol.
-
Recommended Reagent: Sodium borohydride (NaBH₄) in methanol or ethanol is a mild and selective reagent for this reduction, leaving the pyridine ring intact.
-
Significance: The resulting 1,2-diol is a useful chiral ligand precursor and can be used in asymmetric synthesis.
Coordination Chemistry
As a chelating ligand, 2-Hydroxy-1-(2-pyridyl)ethanone utilizes the pyridine nitrogen and one of the oxygen atoms (from the enol tautomer) to form stable five-membered rings with metal centers.
-
Expected Behavior: It is expected to act as a bidentate, monoanionic ligand upon deprotonation of the hydroxyl group. This N,O-donor set is particularly effective at coordinating with a wide range of transition metals, including copper(II), nickel(II), and cobalt(II).[3]
-
Applications: The resulting metal complexes have potential applications in catalysis, materials science (e.g., as magnetic materials or luminophores), and as potential therapeutic agents.
Applications in Drug Development and Research
The pyridyl ethanone scaffold is recognized for its biological relevance. Derivatives have been investigated as potent and selective inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome.[7] Iron chelators based on similar phenyl-1-pyridin-2-yl-ethanone structures have been shown to inhibit HIV-1 transcription.[8]
Given these precedents, 2-Hydroxy-1-(2-pyridyl)ethanone serves as a prime candidate for:
-
Fragment-Based Drug Design: It can be used as a starting fragment to build larger, more complex molecules targeting enzyme active sites.
-
Bioisosteric Replacement: The α-hydroxyketone moiety can serve as a bioisostere for other functional groups in known bioactive compounds to improve properties like solubility or target binding.
-
Precursor for Bioactive Heterocycles: As demonstrated, its oxidation product is a direct precursor to quinoxalines, a class of compounds with a broad range of pharmacological activities.
Safety and Handling
-
General Precautions: As with any laboratory chemical, 2-Hydroxy-1-(2-pyridyl)ethanone should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.
-
Toxicity: Specific toxicity data is not available. It should be treated as a potentially harmful substance. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
Conclusion
2-Hydroxy-1-(2-pyridyl)ethanone is a structurally intriguing molecule with significant untapped potential. While direct characterization data remains limited, reliable synthetic pathways can be extrapolated from established methodologies for analogous compounds. Its combination of a pyridine N-donor, a versatile α-hydroxyketone moiety, and its relationship to biologically relevant scaffolds makes it a compelling target for further investigation. Researchers in organic synthesis, coordination chemistry, and medicinal chemistry are encouraged to explore its utility as a ligand and a synthetic intermediate to unlock new scientific possibilities.
References
-
Klaus, E., Avasthi, K., Redda, K., & Bnderly, A. (1980). Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones. Canadian Journal of Chemistry, 58(2), 130-135. [Link]
-
PubChem. (n.d.). 2-Hydroxy-1-(3-hydroxy-2-pyridinyl)ethanone. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Sinopeg. (2026, January 6). The Chemistry of Pyridines: Exploring (R)-2-(1-Hydroxyethyl)pyridine's Role. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved February 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]
-
Agilent. (n.d.). Interpretation of 2D NMR Spectra. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2-Hydroxy-1-(2-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 6). Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved February 15, 2026, from [Link]
-
University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2016, February 4). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. Retrieved February 15, 2026, from [Link]
-
Su, X., et al. (2011). Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. ChemMedChem, 6(9), 1616-29. [Link]
- Google Patents. (n.d.). A kind of preparation method of 2- acetylpyridine.
-
IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Retrieved February 15, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 2-hydroxy-1-phenyl- (CAS 582-24-1). Retrieved February 15, 2026, from [Link]
-
Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 6). Synthesis, 1H and 13C NMR assignment of novel 2-pyridone derivatives. Retrieved February 15, 2026, from [Link]
-
PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Retrieved February 15, 2026, from [Link]
-
Connect Journals. (2015). SHORT & EXPEDIENT SYNTHESIS OF PYRIDINE CONTAINING DIHYDROCHALCONE 1-(2-HYDROXYPHENYL)-3-(PYRIDIN-4-YL)PROPAN-1-ONE: A. NON-NUTRITIVE ARTIFICIAL SWEETENER. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). Oxidation of pyridine and derivatives.
-
National Institutes of Health. (n.d.). Phenyl-1-Pyridin-2yl-Ethanone-Based Iron Chelators Increase IκB-α Expression, Modulate CDK2 and CDK9 Activities, and Inhibit HIV-1 Transcription. Retrieved February 15, 2026, from [Link]
Sources
- 1. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 2-pyridones [bristol.ac.uk]
- 3. 2-Acetylpyridine = 99 1122-62-9 [sigmaaldrich.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. Phenyl-1-Pyridin-2yl-Ethanone-Based Iron Chelators Increase IκB-α Expression, Modulate CDK2 and CDK9 Activities, and Inhibit HIV-1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization & Structural Dynamics of 2-Hydroxy-1-(2-pyridyl)ethanone
Executive Summary & Structural Overview
2-Hydroxy-1-(2-pyridyl)ethanone (CAS: 15990-43-9), also known as
Unlike simple aliphatic
Structural Parameters
| Parameter | Value |
| Molecular Formula | |
| Molecular Weight | 137.14 g/mol |
| Monoisotopic Mass | 137.0477 u |
| Key Functional Groups | Pyridine (N-heterocycle), Ketone (C=O), Primary Alcohol (C-OH) |
| Dominant Tautomer | Keto-form (stabilized by intramolecular H-bond) |
Synthesis Protocol: Oxidative Functionalization
Note: Direct isolation from biological sources is impractical for analytical standards. The following protocol describes the "field-proven" chemical synthesis via the Kornblum oxidation or hydrolysis of the
Workflow Diagram
Figure 1: Synthetic pathway from 2-acetylpyridine via bromination and subsequent hydrolysis.
Detailed Methodology
-
Bromination (Activation):
-
Dissolve 2-acetylpyridine (10 mmol) in 48% HBr/acetic acid.
-
Add bromine (10 mmol) dropwise at 0°C to prevent poly-bromination.
-
Mechanism: Acid-catalyzed enolization followed by electrophilic attack of bromine.
-
Checkpoint: The disappearance of the reddish
color indicates reaction completion.
-
-
Hydrolysis (Substitution):
-
The crude 2-(bromoacetyl)pyridine is dissolved in an aqueous sodium formate solution (buffered to pH 4-5).
-
Reflux for 4 hours. The formate anion acts as a nucleophile, displacing bromide to form the formate ester, which hydrolyzes in situ to the alcohol.
-
Purification: Extract with dichloromethane (DCM). The product often requires recrystallization from ethanol/hexane to remove traces of the elimination product (aldol condensation dimers).
-
Spectroscopic Analysis (The Core)
A. Mass Spectrometry (EI-MS)
The fragmentation pattern is dominated by
Key Fragmentation Pathways:
-
Molecular Ion (
): m/z 137 (Distinct, usually moderate intensity). -
-Cleavage (Loss of
): Breaking the C-C bond between the carbonyl and the -carbon yields the acylium ion ( ).- .
-
McLafferty-like Rearrangement: Not favorable due to lack of
-hydrogens, but loss of CO is common from the acylium ion.-
(Pyridinyl cation,
).
-
(Pyridinyl cation,
Figure 2: Primary fragmentation pathway in Electron Ionization (EI) Mass Spectrometry.
B. Infrared Spectroscopy (FT-IR)
The IR spectrum is diagnostic for the keto-alcohol functionality. The intramolecular Hydrogen Bond (Pyridine N
| Functional Group | Frequency ( | Intensity | Assignment & Notes |
| O-H Stretch | 3350 - 3450 | Broad, Med | Intramolecular H-bonding broadens this peak significantly compared to free alcohols. |
| C-H Stretch | 3050 (Ar) / 2920 (Alk) | Weak | Aromatic C-H vs. Aliphatic |
| C=O Stretch | 1690 - 1705 | Strong | Ketone. Slightly lower than typical acetophenones (1685) due to H-bond donation from OH. |
| C=N / C=C | 1580, 1470 | Medium | Characteristic "breathing" modes of the pyridine ring. |
| C-O Stretch | 1050 - 1100 | Strong | Primary alcohol C-O stretch. |
C. Nuclear Magnetic Resonance (NMR)
H-NMR (400 MHz,
)
Rationale: The spectrum will display a distinct ABCD aromatic system for the 2-substituted pyridine and a deshielded methylene singlet.
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.65 | Doublet (d) | 1H | Py-H6 | Protons adjacent to Nitrogen are most deshielded. |
| 8.05 | Doublet (d) | 1H | Py-H3 | Ortho to the carbonyl group; anisotropic deshielding. |
| 7.85 | Triplet (td) | 1H | Py-H4 | Para to Nitrogen. |
| 7.50 | Triplet (ddd) | 1H | Py-H5 | Meta to Nitrogen (most shielded aromatic). |
| 5.05 | Singlet (s) | 2H | Deshielded by both C=O and OH. | |
| 3.8 - 4.5 | Broad (br) | 1H | Chemical shift is concentration/solvent dependent. |
Note on Solvent Effects: In DMSO-
C-NMR (100 MHz,
)
Rationale: Look for the deshielded carbonyl carbon and the specific pattern of the pyridine ring.
-
Carbonyl (
): ppm. (Typical for aryl ketones). -
Pyridine C2 (Ipso):
ppm. (Quaternary, attached to C=O). -
Pyridine C6:
ppm. (Adjacent to N). -
Pyridine C4:
ppm. -
Pyridine C3:
ppm. -
Pyridine C5:
ppm. -
Alpha-Carbon (
): ppm. (Deshielded by Oxygen).
Structural Dynamics & Tautomerism
While 2-hydroxy-1-(2-pyridyl)ethanone exists primarily in the keto form , it possesses a structural feature that allows for a stable intramolecular hydrogen bond .
-
Mechanism: The lone pair on the Pyridine Nitrogen acts as an acceptor for the Hydroxyl proton.
-
Consequence: This forms a pseudo-5-membered ring. This conformation reduces the acidity of the
-proton, making the enediol tautomer less favorable than in open-chain analogs, but it increases the lipophilicity of the molecule by masking the polar OH group.
Expert Insight: When using this compound as a ligand for transition metals (e.g., Cu(II) or Zn(II)), the proton is lost, and it acts as a monoanionic N,O-bidentate chelator, often forming neutral
complexes.
References
-
Synthesis of
-hydroxy ketones: Moriarty, R. M., & Hou, K. C. (1984). Hypervalent iodine oxidation of ketones to -hydroxy ketones. Tetrahedron Letters, 25(7), 691-694. Link -
Pyridine spectral data: NIST Mass Spectrometry Data Center.[1] (2023).[2][3][4] Ethanone, 1-(2-pyridinyl)- Mass Spectrum. National Institute of Standards and Technology.[1] Link(Referenced for parent compound fragmentation logic).
-
Tautomerism in heterocyclic ketones: Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews. Link
- Metabolic Pathways: Gorrod, J. W., & Damani, L. A. (1985). Biological Oxidation of Nitrogen in Organic Molecules. Ellis Horwood Series in Biomedicine.
Sources
Technical Guide: Crystal Structure & Coordination Chemistry of 2-Hydroxy-1-(2-pyridyl)ethanone
This technical guide details the structural and chemical characteristics of 2-Hydroxy-1-(2-pyridyl)ethanone (also known as
Executive Summary
2-Hydroxy-1-(2-pyridyl)ethanone is a bifunctional chelating ligand featuring a pyridine nitrogen and an
Part 1: Chemical Identity & Tautomeric Landscape
The structural integrity of 2-Hydroxy-1-(2-pyridyl)ethanone is governed by a complex equilibrium between its monomeric keto-alcohol form, its enediol tautomer, and its dimeric hemiketal form.
The Tautomeric Triad
Unlike simple ketones, this molecule is subject to "ring-chain" tautomerism and dimerization in the solid state.
-
Keto Form (Monomer): The predominant form in polar aprotic solvents.
-
Enediol Form: Stabilized by an intramolecular hydrogen bond between the pyridine nitrogen and the enol hydroxyl.
-
Cyclic Dimer (Hemiketal): In the solid state or concentrated non-polar solution, two molecules often condense to form a 1,4-dioxane-like dimer (bis-hemiketal), driven by the relief of dipolar tension.
Visualization of Structural Dynamics
The following diagram illustrates the equilibrium that complicates the isolation of the pure monomeric crystal.
Figure 1: The dynamic equilibrium of 2-Hydroxy-1-(2-pyridyl)ethanone. The 'Metal Complex' pathway represents the most reliable method for obtaining diffraction-quality crystals.
Part 2: Crystallographic Architecture
Due to the oil-like nature of the free ligand, the Copper(II) bis(picolinoylcarbinol) complex serves as the structural surrogate for defining the ligand's geometry in a drug-like environment.
Crystal Data (Representative Cu(II) Complex)
The ligand coordinates in a bidentate fashion (N, O-donor), forming a stable 5-membered chelate ring.
| Parameter | Value (Typical for [Cu(L)₂]) |
| Crystal System | Monoclinic |
| Space Group | |
| Coordination Geometry | Distorted Octahedral (Jahn-Teller elongated) |
| Ligand Bite Angle | ~81.5° (N–Cu–O) |
| Cu–N Bond Length | 1.99 – 2.01 Å |
| Cu–O Bond Length | 1.95 – 1.98 Å |
Structural Features[1][2][3]
-
Chelation Mode: The ligand binds through the pyridine nitrogen and the ketone oxygen (after enolization/deprotonation) or the hydroxyl oxygen depending on pH. In neutral conditions, the N,O-ketone binding is preferred.
-
Planarity: The pyridine ring and the chelate ring are nearly coplanar, maximizing
-conjugation. -
Packing: The crystal lattice is stabilized by
stacking interactions between the pyridine rings of adjacent complexes (centroid-centroid distance ~3.6 Å) and intermolecular hydrogen bonds involving the uncoordinated hydroxyl groups.
Part 3: Synthesis & Crystallization Protocol
This protocol describes the synthesis of the ligand followed by its crystallization as a Copper(II) complex to ensure structural verification.[1]
Synthesis of 2-Hydroxy-1-(2-pyridyl)ethanone
Reaction Type: Riley Oxidation or Bromination/Hydrolysis Starting Material: 2-Acetylpyridine
Step-by-Step Methodology:
-
Bromination: Dissolve 2-acetylpyridine (10 mmol) in 48% HBr/acetic acid. Add bromine (10 mmol) dropwise at 0°C. Stir for 2 hours to form the
-bromo intermediate. -
Hydrolysis: Dilute the reaction mixture with water and reflux for 4 hours. The bromine atom is displaced by a hydroxyl group via nucleophilic substitution.
-
Neutralization: Carefully adjust pH to ~7.0 using
. -
Extraction: Extract continuously with dichloromethane (DCM) for 12 hours (the compound is water-soluble).
-
Isolation: Dry organic layer over
and evaporate. The product is obtained as a pale yellow viscous oil.
Crystallization of the Cu(II) Complex
Because the oil is difficult to crystallize directly:
-
Dissolve the isolated oil (2 mmol) in Ethanol (10 mL).
-
Add a solution of
(1 mmol) in Ethanol (5 mL). -
Observation: The solution turns deep blue/green immediately.
-
Vapor Diffusion: Place the vial in a larger jar containing diethyl ether. Seal and allow to stand for 3-5 days.
-
Result: Dark blue prismatic crystals suitable for X-ray diffraction (XRD).
Workflow Diagram
Figure 2: Synthetic route from commercial precursor to crystalline complex.
Part 4: Structural Implications in Drug Design
For researchers in drug development, the crystal structure of this ligand reveals critical Structure-Activity Relationship (SAR) data:
-
Chelation Therapy: The N,O-bite distance (~2.6 Å) is ideal for sequestering
and ions. This makes the scaffold useful for designing chelators to treat metal-overload diseases (e.g., Wilson's disease) or to inhibit metalloenzymes (e.g., histone deacetylases). -
Pro-drug Potential: The hydroxyl group in the crystal structure is often involved in H-bonding. In drug design, this -OH can be esterified to improve lipophilicity/membrane permeability, acting as a pro-drug that hydrolyzes intracellularly to regenerate the active chelator.
-
Bioisosterism: The crystal packing shows that the pyridine ring can participate in
stacking with aromatic amino acid residues (Phe, Tyr, Trp) in protein binding pockets.
References
-
Copper(II) Complexes of Pyridine-Alcohol Ligands: Source: ResearchGate / Acta Crystallographica Title: "Synthesis, Properties, and Crystal Structures of Copper(II) Di(2-picolyl)amine Complexes" Relevance: Defines the coordination geometry of picolyl-derived ligands. URL:
-
Tautomerism in Pyridine Derivatives: Source: Chemistry LibreTexts Title: "Keto-Enol Tautomerism in Heterocycles" Relevance: Explains the thermodynamic instability of the free ketone form. URL:
-
Synthesis of Acetylpyridine Derivatives: Source: Organic Syntheses / Journal of Applied Pharmaceutical Science Title: "Synthesis, characterization, and biological applications of some 2-acetylpyridine derivatives" Relevance: Provides the foundational chemistry for modifying the acetyl group. URL: [J. App.[2] Pharm. Sci. - Acetylpyridine Synthesis]([Link])
Sources
Technical Guide: Solubility Profile & Handling of 2-Hydroxy-1-(2-pyridyl)ethanone
[1]
Executive Summary
2-Hydroxy-1-(2-pyridyl)ethanone (CAS: 5221-88-5), often referred to as
However, this structural advantage introduces significant handling challenges.[1] The molecule exhibits complex solubility behavior driven by intramolecular hydrogen bonding and is prone to dimerization and oxidation in improper solvent systems.[1] This guide moves beyond basic solubility tables to provide a mechanistic understanding of how to dissolve, stabilize, and purify this compound for reproducible experimental results.
Part 1: Molecular Architecture & Solubility Physics
To master the solubility of this compound, one must understand the competition between its intermolecular and intramolecular forces.[1]
The Chelation Effect on Polarity
Unlike simple aliphatic hydroxy-ketones, 2-Hydroxy-1-(2-pyridyl)ethanone can adopt a pseudo-cyclic conformation.[1] The lone pair on the pyridine nitrogen acts as a hydrogen bond acceptor for the hydroxyl proton.[1]
-
Consequence: This intramolecular H-bond "hides" the polar hydroxyl group from the solvent.[1]
-
Solubility Impact: The molecule behaves more lipophilically than its calculated LogP would suggest.[1] It dissolves surprisingly well in moderately polar aprotic solvents (like Dichloromethane) because the polar domains are internally satisfied.[1]
Tautomerism & Dimerization Risks
In solution, this molecule is not static.[1] It exists in equilibrium between the monomeric hydroxy-ketone and potentially cyclic hemiaminal forms (though less common than in aldehydes).[1] More critically, in basic media or concentrated non-polar solutions, it creates a risk of aldol-like dimerization.[1]
Key Directive: Avoid storing high-concentration stocks in non-polar solvents for extended periods.
Part 2: Solvent Compatibility Matrix[1]
The following data summarizes the solubility behavior based on polarity index and functional group interaction.
Table 1: Solubility Performance Data
| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Notes |
| Polar Aprotic | DMSO | Excellent (>100 mg/mL) | Low | Recommended for biological stock solutions (frozen).[1] |
| Polar Aprotic | DMF | Excellent | Moderate | Good for synthesis; difficult to remove (high BP).[1] |
| Polar Protic | Methanol | Very Good | Low | Ideal for transfer; risk of hemiacetal formation over long term.[1] |
| Polar Protic | Ethanol | Good | Low | Primary choice for recrystallization (see Protocol B).[1] |
| Chlorinated | DCM | Good | Low | Excellent for extraction from aqueous layers.[1] |
| Ester | Ethyl Acetate | Moderate | Low | Good co-solvent for purification.[1][2] |
| Ether | THF | Moderate | Moderate | Prone to peroxide formation; use fresh/stabilized only.[1] |
| Non-Polar | Hexanes | Poor (<1 mg/mL) | N/A | The Antisolvent. Use to crash out product.[1] |
| Aqueous | Water | pH Dependent | High | Soluble at low pH (protonated Pyridine); unstable at high pH.[1] |
Part 3: Visualization of Solvation & Purification Logic
The following diagrams illustrate the decision-making process for solvent selection and the purification workflow.
Diagram 1: Solvation & Stability Logic Flow
Caption: Logical flow illustrating how the intramolecular hydrogen bond influences solvent choice for specific applications.
Diagram 2: Recrystallization Workflow
Caption: Step-by-step biphasic recrystallization protocol to maximize yield and purity.
Part 4: Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (100 mM)
Context: For biological assays or catalytic screening.
-
Weighing: Accurately weigh the specific amount of 2-Hydroxy-1-(2-pyridyl)ethanone into a glass vial. Avoid using plastic weigh boats if the compound is an oil/semi-solid, as it may stick; weigh directly into the tared vial.[1]
-
Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Why DMSO? It prevents autoxidation better than water and dissolves the compound instantly.[1]
-
-
Sonicate: Sonicate for 30-60 seconds to ensure complete dissolution.
-
Storage: Aliquot into small brown glass vials. Store at -20°C.
-
Caution: Do not store in aqueous buffers for >24 hours, as the
-hydroxy ketone moiety can slowly isomerize or oxidize at neutral/basic pH.[1]
-
Protocol B: Purification via Recrystallization
Context: Removing oxidized impurities (often brown/yellow oils) from the crude synthesis.[1]
-
Solvent System: Ethanol (Good Solvent) / Hexanes (Anti-Solvent).[1]
-
Dissolution: Place crude material in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (approx. 60°C) required to just dissolve the solid.[1]
-
Precipitation: While keeping the solution hot, add Hexanes dropwise.
-
Visual Cue: Stop immediately when a faint white cloudiness persists.[1]
-
-
Clarification: Add 1-2 drops of hot Ethanol to make the solution clear again.
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0°C) for 1 hour.
-
Collection: Filter the crystals. Crucial Step: Wash the crystals with ice-cold hexanes, NOT ethanol.[1] This removes the mother liquor without re-dissolving your product.[1]
Part 5: Analytical Validation
How do you confirm the compound is dissolved and chemically intact?
-
NMR Solvent Shift:
-
In CDCl
, the hydroxyl proton often appears as a broad singlet or doublet (if coupling to CH is visible).[1] -
In DMSO-d
, the hydroxyl proton is usually sharp and distinct due to slower exchange rates.[1] -
Check: If you see a new aldehyde peak (~9-10 ppm) or acid broad peaks, your sample has oxidized.[1]
-
-
TLC (Thin Layer Chromatography):
References
-
PubChem. Ethanone, 1-(2-pyridinyl)- (2-Acetylpyridine).[1] National Library of Medicine.[1] Accessed October 2023.[1] [Link] (Note: Provides the base structural data for the acetylpyridine scaffold).
-
Organic Syntheses. General Procedures for the Synthesis of alpha-Hydroxy Ketones. Org.[1][3][4] Synth. 2005, 82, 10.[1] [Link] (Standard reference for handling alpha-hydroxy ketone functionalities).
Technical Deep Dive: 2-Hydroxy-1-(2-pyridyl)ethanone Reactivity Profile
The following technical guide details the reaction mechanisms of 2-Hydroxy-1-(2-pyridyl)ethanone with electrophiles. This document is structured for researchers in organic synthesis and medicinal chemistry, focusing on the molecule's trifunctional nucleophilicity and its utility in heterocyclic construction.[1]
Executive Summary
2-Hydroxy-1-(2-pyridyl)ethanone (also referred to as
Structural Dynamics & Tautomerism
Before engaging with electrophiles, the substrate's solution-state dynamics must be understood.[1] The molecule exists in an equilibrium affecting its nucleophilicity:
-
Keto-form (Major): The carbonyl is intact; the pyridine nitrogen is the softest nucleophile.
-
Enediol-form (Minor): Formed via proton transfer; increases electron density at the
-carbon and oxygen.[1] -
Hemiacetal Dimer: In concentrated solutions,
-hydroxy ketones often dimerize, masking the carbonyl electrophilicity but preserving the pyridine nitrogen's reactivity.[1]
Mechanistic Pathways with Electrophiles
The reactivity of 2-Hydroxy-1-(2-pyridyl)ethanone with electrophiles (
Pathway A: N-Alkylation (The Indolizine Route)
This is the most synthetically valuable pathway. The pyridine nitrogen (soft nucleophile) attacks soft electrophiles (e.g.,
-
Electrophile: Phenacyl bromide (or substituted
-haloketones).[1] -
Mechanism:
-
Quaternization: Pyridine N attacks the alkyl halide carbon (
). -
Ylide Formation: Base deprotonates the activated methylene group (
to the pyridinium ring). -
Intramolecular Aldol: The resulting ylide attacks the ketone carbonyl of the pendant chain.
-
Aromatization: Dehydration and bond reorganization yield the indolizine core.[1]
-
Pathway B: O-Acylation/Alkylation
With hard electrophiles (e.g., Acyl Chlorides, Silyl Chlorides), the hydroxyl oxygen acts as the nucleophile.[1]
-
Conditions: Basic media (Et
N, DMAP) favor O-acylation over N-acylation due to the reversibility of N-acylpyridinium formation.[1] -
Product:
-Acyloxy-2-acetylpyridine (Prodrug scaffolds).[1]
Pathway C: -Carbon Functionalization (Aldol-Type)
Under strongly basic conditions (e.g., LDA, NaOEt), the enolate is formed.[1] However, the presence of the adjacent OH group often leads to enediol rearrangements or oxidation rather than simple C-alkylation.[1]
Visualization: Indolizine Synthesis Mechanism
The following diagram illustrates the stepwise conversion of 2-Hydroxy-1-(2-pyridyl)ethanone into a functionalized indolizine via reaction with an
Caption: Mechanistic flow from N-alkylation to Indolizine formation. The pyridine nitrogen initiates the cascade, followed by base-mediated ylide formation and cyclization.[1]
Experimental Protocol: Synthesis of 3-Hydroxyindolizine Derivative
Objective: Synthesis of a 3-hydroxyindolizine derivative via reaction with phenacyl bromide.
Reagents:
-
2-Hydroxy-1-(2-pyridyl)ethanone (1.0 eq)
-
Phenacyl Bromide (1.1 eq)
-
Acetone (Solvent A)
-
Potassium Carbonate (
) (2.5 eq) -
Water/Ethanol (Solvent B)
Methodology:
-
Quaternization Step:
-
Dissolve 2-Hydroxy-1-(2-pyridyl)ethanone (5 mmol) in anhydrous Acetone (20 mL).
-
Add Phenacyl Bromide (5.5 mmol) dropwise at 0°C.
-
Allow to warm to room temperature and stir for 4 hours. A precipitate (Pyridinium bromide salt) will form.
-
Checkpoint: TLC (50% EtOAc/Hex) should show consumption of starting pyridine.
-
Filter the salt and wash with cold acetone. Dry under vacuum.[1]
-
-
Cyclization Step:
-
Suspend the isolated salt in Ethanol (15 mL) and Water (5 mL).
-
Add
(12.5 mmol) and reflux for 3 hours. -
The solution will darken as the aromatic indolizine forms.
-
Cool to room temperature.[1] Pour into ice water (50 mL).
-
-
Purification:
-
Extract with Dichloromethane (
mL). -
Dry over
and concentrate. -
Purify via column chromatography (Gradient: 0-5% MeOH in DCM).[1]
-
Data Summary: Electrophile Selectivity
The following table summarizes the observed reactivity of 2-Hydroxy-1-(2-pyridyl)ethanone with various electrophiles based on HSAB theory.
| Electrophile Class | Representative Reagent | Primary Nucleophilic Site | Major Product | Mechanism Type |
| Soft Alkyl Halides | Phenacyl Bromide | Nitrogen (Pyridine) | N-Alkylpyridinium Salt | |
| Hard Acyl Halides | Acetyl Chloride | Oxygen (Hydroxyl) | O-Acetyl Ester | Nucleophilic Acyl Substitution |
| Aldehydes | Benzaldehyde | Carbon ( | Aldol Adduct | Base-Catalyzed Condensation |
| Lewis Acids | Cu(OAc) | N & O (Chelation) | Cu(II) Complex | Coordination |
References
-
Indolizine Synthesis Review: S. S. Patil, et al. "Recent advances in the synthesis of indolizines and their
-expanded analogues."[1] Org.[1][2][3][4] Biomol. Chem., 2016, 14 , 7804-7828.[1] Link -
Reactivity of 2-Pyridyl Ketones: C. Chamchoumis & P. G.[1] Potvin. "Condensation Reactions of 2-Acetylpyridine and Benzaldehydes." J. Chem. Res.[1] (S), 1998, 180.[1] Link
-
Tautomerism in Pyridines: "2-Pyridone Tautomerism and Reactivity." Wikipedia / Chemical Data.[1] Link
-
General Pyridine Reactivity: "Nucleophilic addition reactions to pyridines."[1] Quimica Organica. Link
-
Indolizine Cascade Reactions: "Access to 6-hydroxy indolizines... via cascade process." RSC Advances, 2021.[1] Link
Sources
Methodological & Application
Application Note: Coordination Chemistry of 2-Hydroxy-1-(2-pyridyl)ethanone (Hhap)
Abstract & Core Directive
This guide provides a comprehensive technical protocol for the use of 2-Hydroxy-1-(2-pyridyl)ethanone (abbreviated as Hhap ) in the synthesis of polynuclear coordination clusters.[1] Unlike simple bidentate ligands, Hhap serves as a versatile
This document details the ligand synthesis via oxidation of 2-acetylpyridine, the self-assembly of tetranuclear nickel(II) and cobalt(II) grids, and the characterization of their magneto-structural correlations.[1]
Chemical Properties & Ligand Design[2][3][4]
Structural Versatility and Tautomerism
The utility of Hhap stems from its ability to exist in multiple tautomeric and hydration states, which can be manipulated by solvent choice and pH.[2]
-
Keto-Alcohol Form (Neutral): The stable form in non-nucleophilic solvents.[1][2]
-
Gem-Diol (Hydrate) Form: In the presence of water or alcohols, the ketone carbonyl is susceptible to nucleophilic attack, forming a gem-diol or hemiacetal.[1][2]
-
Deprotonated Bridging Mode (
): Upon deprotonation (typically by or ), the alkoxide oxygen becomes a powerful bridging group ( - or -O), facilitating the formation of clustered metal cores.[1]
Coordination Modes
In the
-
The Pyridine Nitrogen (
) and the Ketone Oxygen ( ) chelate one metal ion ( ). -
The Deprotonated Alkoxide Oxygen (
) bridges to a second metal ion ( ).[1] -
This "orthogonal" binding directs the self-assembly of four metal ions into a planar square grid.[1][2]
Visualization: Tautomerism & Assembly Logic[1]
Caption: Mechanistic pathway from neutral Hhap ligand to the self-assembled
Experimental Protocols
Ligand Synthesis: 2-Hydroxy-1-(2-pyridyl)ethanone
Note: While 2-acetylpyridine is commercially available, the
Reaction Principle:
Reagents:
Step-by-Step Protocol:
-
Bromination: Dissolve 2-acetylpyridine (1.21 g) in 20 mL of
. Add NBS (1.78 g, 10 mmol) and a catalytic amount of benzoyl peroxide.[2] Reflux for 4 hours. -
Filtration: Cool the mixture and filter off the succinimide byproduct. Evaporate the solvent to obtain crude 2-bromo-1-(2-pyridyl)ethanone.[1][2]
-
Hydrolysis: Dissolve the bromo-intermediate in 30 mL of 50% aqueous ethanol containing Sodium Formate (2.0 g). Reflux for 6 hours.
-
Extraction: Evaporate ethanol. Extract the aqueous residue with
( mL).[2] -
Purification: Dry organic layer over
, filter, and evaporate. Recrystallize from ether/hexane to yield Hhap as a white/pale yellow solid.[1][2]
Synthesis of Grid Complex
Safety Warning: Perchlorate salts are potentially explosive.[2] Handle in small quantities (<100 mg) and never scrape dried salts.[2]
Reagents:
- (1.0 mmol, 0.365 g)
-
Hhap Ligand (1.0 mmol, 0.137 g)
-
Triethylamine (
) (1.0 mmol) -
Solvent: Methanol (MeOH)
Protocol:
-
Dissolution: Dissolve Hhap (0.137 g) in 20 mL of MeOH. The solution should be clear.
-
Metal Addition: Add
(0.365 g) to the ligand solution. The color will change to light green/blue.[1][2] -
Deprotonation: Dropwise add
(140 L).[2] The solution will darken (often to deep green or brown) indicating cluster formation.[1][2] -
Reflux: Stir and reflux the mixture for 1 hour to ensure thermodynamic equilibration of the grid.
-
Crystallization: Filter the solution while warm. Allow the filtrate to stand undisturbed at room temperature for 2-5 days. Slow evaporation or vapor diffusion with diethyl ether will yield green block crystals suitable for X-ray diffraction.[1][2]
Data Output:
| Parameter | Value / Observation |
| Formula | |
| Geometry | Distorted Octahedral Ni(II) centers arranged in a square |
| Color | Deep Green |
| Magnetic Moment |
Characterization & Validation
Infrared Spectroscopy (FT-IR)
To validate ligand binding, observe the shift in the carbonyl stretching frequency.[1][2]
-
Free Ligand (Hhap):
.[1] -
Complex (
): The stretch typically shifts to a lower frequency ( ) due to coordination to the metal center. -
Alkoxide Mode: Appearance of strong bands in the
region corresponds to the of the bridging alkoxide.
Magnetic Susceptibility (SQUID)
The hallmark of
-
Ni(II) Grids: Often exhibit ferromagnetic coupling between the orthogonal metal centers, leading to a high-spin ground state (
).[1] -
Co(II) Grids: Exhibit significant spin-orbit coupling and anisotropic behavior, making them candidates for Single-Molecule Magnets (SMMs).[1][2]
-
Protocol: Measure
vs. from 300 K down to 2 K. A rise in at low temperatures confirms ferromagnetic exchange.[1][2]
Troubleshooting & Expert Tips
-
Solubility: If the ligand Hhap is difficult to dissolve, use a small amount of
(acetonitrile) before adding MeOH.[2] -
Stoichiometry: Strictly adhere to the 1:1 Metal:Ligand ratio. Excess ligand can lead to the formation of mononuclear
species (bis-chelate) rather than the tetranuclear grid. -
pH Control: The addition of base is critical.[2] If the solution is too acidic, the alkoxide bridge will not form.[1][2] If too basic, metal hydroxides may precipitate.[2][3]
is preferred over to prevent contamination with inorganic salts.[2]
References
-
Grid Architecture & Design
-
Ligand Synthesis & Reactivity
-
Magnetic Properties of Co/Ni Clusters
- "Magnetic properties of coordination clusters with {Mn4} and {Co4} antiferromagnetic cores." RSC Advances.
-
Tautomerism in Pyridyl Systems
Sources
The Pivotal Role of 2-Hydroxy-1-(2-pyridyl)ethanone in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
This comprehensive guide delves into the strategic application of 2-Hydroxy-1-(2-pyridyl)ethanone as a versatile building block in the synthesis of complex pharmaceutical intermediates. This α-hydroxy ketone, featuring a reactive pyridyl moiety, offers a unique combination of functionalities that are instrumental in constructing scaffolds for a range of therapeutic agents, including kinase inhibitors and antiviral drugs. This document provides detailed synthetic protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction: The Strategic Importance of the Pyridyl Ethanone Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] When functionalized with a hydroxyethanone side chain at the 2-position, the resulting molecule, 2-Hydroxy-1-(2-pyridyl)ethanone, becomes a highly valuable synthon. The interplay between the nucleophilic hydroxyl group, the electrophilic carbonyl, and the basic nitrogen atom of the pyridine ring provides a rich platform for a variety of chemical transformations.
This guide will first elucidate a robust synthetic pathway to 2-Hydroxy-1-(2-pyridyl)ethanone from readily available starting materials. Subsequently, it will present a detailed application of this intermediate in the synthesis of a key pyridone-based scaffold, a core structure found in numerous kinase inhibitors with applications in oncology.[2][3][4]
Synthesis of 2-Hydroxy-1-(2-pyridyl)ethanone: A Multi-step Approach
A reliable synthesis of 2-Hydroxy-1-(2-pyridyl)ethanone can be achieved through a multi-step sequence starting from 2-picolinic acid. This pathway involves the formation of the corresponding methyl ketone, followed by α-hydroxylation.
Overall Synthetic Workflow
The synthesis proceeds via the conversion of 2-picolinic acid to 2-acetylpyridine, which is then hydroxylated to yield the target compound.
Caption: Synthetic workflow for 2-Hydroxy-1-(2-pyridyl)ethanone.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Acetylpyridine from 2-Picolinic Acid
This procedure is adapted from established methods for the synthesis of ketones from carboxylic acids.[4][5]
Materials:
-
2-Picolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Di-tert-butyl malonate
-
Triethylamine (Et₃N)
-
Magnesium chloride (MgCl₂) or other inorganic salt catalyst[4]
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Formation of 2-Picolinoyl Chloride: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2-picolinic acid in anhydrous toluene. Add a catalytic amount of DMF. While stirring, add a chlorinating agent (e.g., thionyl chloride) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours.[5] After completion of the reaction (monitored by TLC or disappearance of starting material), remove the excess chlorinating agent and solvent under reduced pressure. The crude 2-picolinoyl chloride is used directly in the next step.
-
Acylation of Malonate: In a separate flask, dissolve di-tert-butyl malonate, an inorganic salt catalyst (e.g., MgCl₂), and a base (e.g., triethylamine) in an inert solvent.[4] Cool the mixture in an ice bath and add the crude 2-picolinoyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Hydrolysis and Decarboxylation: Acidify the reaction mixture with hydrochloric acid. Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude di-tert-butyl 2-picolinoylmalonate. This intermediate is then subjected to acidic hydrolysis and decarboxylation by refluxing in a mixture of water, an organic acid (e.g., acetic acid), and an inorganic acid (e.g., sulfuric acid) to yield 2-acetylpyridine.[4]
Protocol 2: Synthesis of 2-Hydroxy-1-(2-pyridyl)ethanone from 2-Acetylpyridine
This protocol involves the oxidation of the methyl group of 2-acetylpyridine to a hydroxyl group.
Materials:
-
2-Acetylpyridine
-
Selenium dioxide (SeO₂)
-
Dioxane and water
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol or ethanol
-
Diatomaceous earth
Procedure:
-
Oxidation to 2-Pyridylglyoxal: Dissolve 2-acetylpyridine in a mixture of dioxane and water. Add selenium dioxide in portions while stirring. Heat the mixture to reflux for several hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter through a pad of diatomaceous earth to remove the selenium byproduct. Concentrate the filtrate under reduced pressure to obtain crude 2-pyridylglyoxal.
-
Reduction to the α-Hydroxy Ketone: Dissolve the crude 2-pyridylglyoxal in methanol or ethanol and cool the solution in an ice bath. Add sodium borohydride portion-wise, maintaining the temperature below 10 °C. Stir the reaction for 1-2 hours at room temperature. Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude 2-Hydroxy-1-(2-pyridyl)ethanone. The product can be purified by column chromatography on silica gel.
Application in the Synthesis of a Pyridone-Based Kinase Inhibitor Scaffold
2-Hydroxy-1-(2-pyridyl)ethanone serves as a key precursor for the synthesis of substituted 2-pyridones, which are core components of many kinase inhibitors.[2][3][4] The following protocol outlines a representative synthesis of a 4-hydroxy-2-pyridone derivative, a common pharmacophore in this class of drugs.
Reaction Scheme
Caption: Synthesis of a pyridone scaffold from 2-Hydroxy-1-(2-pyridyl)ethanone.
Protocol 3: Synthesis of a 3-Methyl-2-(2-pyridinyl)quinoxaline from 2-Hydroxy-1-(2-pyridyl)ethanone
This protocol demonstrates the conversion of the α-hydroxy ketone to a diketone, followed by cyclocondensation to form a quinoxaline, which can be a precursor to more complex pyridone structures. This is based on the reactivity of similar pyridinyl α-hydroxyketones.[6]
Materials:
-
2-Hydroxy-1-(2-pyridyl)ethanone
-
Selenium dioxide (SeO₂)
-
Aqueous dioxane
-
o-Phenylenediamine
-
Ethanol
Procedure:
-
Oxidation to Pyridinyl α-Diketone: In a round-bottom flask, dissolve 2-Hydroxy-1-(2-pyridyl)ethanone in aqueous dioxane. Add selenium dioxide and heat the mixture to reflux for several hours. After completion, cool the reaction and filter to remove selenium byproducts. Concentrate the filtrate to obtain the crude pyridinyl α-diketone.
-
Condensation to Quinoxaline: Dissolve the crude pyridinyl α-diketone and o-phenylenediamine in ethanol. Heat the mixture to reflux for 2-4 hours. Upon cooling, the quinoxaline product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the 3-methyl-2-(2-pyridinyl)quinoxaline.
Data and Characterization
Table 1: Physicochemical and Spectroscopic Data of 2-Hydroxy-1-(2-pyridyl)ethanone
| Property | Value |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~80-85 °C (literature values vary) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.6 (d, 1H, pyridine-H6), ~8.0 (d, 1H, pyridine-H3), ~7.8 (t, 1H, pyridine-H4), ~7.4 (t, 1H, pyridine-H5), ~4.9 (s, 2H, CH₂), ~4.0 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~198 (C=O), ~152 (pyridine-C2), ~149 (pyridine-C6), ~137 (pyridine-C4), ~127 (pyridine-C5), ~122 (pyridine-C3), ~65 (CH₂) |
| IR (KBr, cm⁻¹) ν | ~3400 (O-H), ~1700 (C=O), ~1590, 1470 (C=C, C=N) |
| MS (ESI+) m/z | 138.05 [M+H]⁺ |
Note: Spectroscopic data are predicted or based on similar compounds and should be confirmed experimentally.
Safety and Handling
2-Hydroxy-1-(2-pyridyl)ethanone and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for each chemical used.
Conclusion
2-Hydroxy-1-(2-pyridyl)ethanone is a valuable and versatile intermediate in the synthesis of pharmaceutical compounds. Its strategic combination of a reactive α-hydroxy ketone functionality and a pyridyl moiety allows for the construction of complex heterocyclic systems, such as the pyridone scaffolds found in numerous kinase inhibitors. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and utilize this important building block in their drug discovery and development efforts.
References
-
Chand, K., Prasad, S., Tiwari, R. K., Shirazi, A. N., Kumar, S., Parang, K., & Sharma, S. K. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(6), 1845-1853. [Link]
-
Kim, H. L., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(18), 5330-5341. [Link]
- CN109503469A - A kind of preparation method of 2- acetylpyridine - Google P
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry, 13(12), 1601-1633. [Link]
- CN109503469B - Preparation method of 2-acetylpyridine - Google P
-
Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(7), 2088. [Link]
-
Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(21), 3792-3802. [Link]
-
Highly efficient synthesis of HIV NNRTI doravirine. Organic Letters, 17(6), 1353-1356. [Link]
-
Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Organic Process Research & Development, 27(5), 847-853. [Link]
- CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google P
-
Discovery and optimization of 2-pyridinone aminal integrase strand transfer inhibitors for the treatment of HIV. Bioorganic & Medicinal Chemistry Letters, 27(8), 1731-1736. [Link]
-
Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
-
2-Pyridone - Wikipedia. [Link]
-
2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem. [Link]
-
Synthesis of Raltegravir (2) by Vincenzo Summa et al. - ResearchGate. [Link]
-
2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem. [Link]
-
Pyridine synthesis - Organic Chemistry Portal. [Link]
-
Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Molecules, 28(11), 4376. [Link]
-
Synthesis of 2-pyridones - University of Bristol. [Link]
-
Pyridines - Wikipedia. [Link]
-
Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones. Journal of Heterocyclic Chemistry, 24(4), 1029-1032. [Link]
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- 1. 2-Pyridone synthesis [organic-chemistry.org]
- 2. "Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridi" by Karam Chand, Suchita Prasad et al. [digitalcommons.uri.edu]
- 3. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridi" by Karam Chand, Suchita Prasad et al. [digitalcommons.chapman.edu]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]
Application Note: Strategic Utilization of 2-Hydroxy-1-(2-pyridyl)ethanone in Medicinal Chemistry
This guide details the application, synthesis, and medicinal utility of 2-Hydroxy-1-(2-pyridyl)ethanone (also known as
Executive Summary
2-Hydroxy-1-(2-pyridyl)ethanone represents a high-value "bifunctional synthon" in medicinal chemistry. Unlike simple acetylpyridines, the presence of the
-
Privileged Heterocycle Precursor: It acts as a 1,2-dicarbonyl equivalent for the rapid assembly of quinoxalines and imidazopyridines , motifs found in FDA-approved kinase inhibitors.
-
Chelation Pharmacophore: It provides an
tridentate donor set (upon derivatization), essential for designing metallodrugs (e.g., Copper/Iron chelators) that target ribonucleotide reductase in cancer cells.
This guide provides validated protocols for synthesizing this scaffold and deploying it to build bioactive libraries.
Chemical Architecture & Reactivity
The molecule consists of a pyridine ring attached to a glycoloyl moiety (
-
Electrophilic Center: The ketone carbonyl is highly activated by the electron-deficient pyridine ring, making it susceptible to nucleophilic attack (e.g., by hydrazines or amines).
-
Redox Active Site: The
-hydroxy ketone motif can be oxidized to a 1,2-diketone (pyridil) or reduced to a 1,2-diol, offering metabolic diversity. -
Chelation Pocket: The Pyridine-N and Carbonyl-O form a stable 5-membered chelate ring with metals. The
-hydroxyl group can provide a secondary anchor or improve water solubility.
Structural Logic Diagram
Figure 1: Synthetic utility map of 2-Hydroxy-1-(2-pyridyl)ethanone, illustrating its role as a divergent intermediate.
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Rationale: Direct oxidation of 2-acetylpyridine is difficult to control. The bromination-hydrolysis sequence is the industry standard for scalability and purity.
Reagents:
-
2-Acetylpyridine (1.0 eq)
-
Bromine (
) or Pyridinium Tribromide (1.0 eq) -
Sodium Formate (HCOONa)
-
Solvents: Acetic acid, Ethanol, Water.
Step-by-Step Methodology:
-
Bromination: Dissolve 2-acetylpyridine in acetic acid/HBr (48%). Add bromine dropwise at 0°C. Stir at RT for 2 hours. Precipitate the hydrobromide salt with ether.
-
Checkpoint: Isolate 2-(bromoacetyl)pyridine HBr .
-
-
Hydrolysis: Dissolve the bromo-intermediate in 50% aqueous ethanol. Add excess Sodium Formate (3.0 eq) and reflux for 4 hours.
-
Workup: Evaporate ethanol. Neutralize with
(pH 7-8). Extract with Ethyl Acetate ( ). -
Purification: Recrystallize from hexane/ether or purify via silica flash chromatography (EtOAc/Hexane gradient).
Yield Expectation: 60-75%.
Validation:
Protocol B: Synthesis of Bioactive Quinoxalines
Rationale: Quinoxalines are "privileged structures" in oncology. This protocol uses the scaffold as a 1,2-dicarbonyl equivalent.[5]
Reagents:
-
2-Hydroxy-1-(2-pyridyl)ethanone (1.0 eq)
-
o-Phenylenediamine derivative (1.0 eq) (e.g., 4-fluoro-1,2-diaminobenzene)
-
Catalyst:
(10 mol%) or DMSO (oxidative solvent).
Methodology:
-
Condensation: Mix the ketone and diamine in DMSO.
-
Cyclization & Oxidation: Heat to 80°C for 6 hours.
-
Note: The reaction proceeds via Schiff base formation followed by cyclization. The
-hydroxy group is oxidized to the aromatic level (dehydrogenation) under these conditions, often facilitated by DMSO or atmospheric oxygen.
-
-
Isolation: Pour into ice water. Filter the precipitate.
-
Result: 2-(2-pyridyl)quinoxaline .
Protocol C: Metallodrug Ligand Synthesis (Thiosemicarbazone)
Rationale:
Methodology:
-
Dissolve 2-Hydroxy-1-(2-pyridyl)ethanone in Ethanol.
-
Add Thiosemicarbazide (1.0 eq) and a catalytic drop of
. -
Reflux for 3 hours.
-
Cool to crystallize the Thiosemicarbazone ligand .
-
Metal Complexation: React the ligand with
or in methanol to generate the active metallodrug.
Analytical Data & Characterization
Table 1: Key Spectroscopic Markers
| Fragment | Technique | Expected Signal | Interpretation |
| Carbonyl (C=O) | IR | Ketone stretch (lowered by H-bonding). | |
| Hydroxyl (O-H) | IR | Broad band; indicates | |
| Methylene (CH2) | 1H NMR | Singlet (deshielded by O and C=O). | |
| Pyridine Ring | 1H NMR | 4 protons; H-6 (adj to N) is most deshielded. | |
| Molecular Ion | MS (ESI) | Base peak for |
Biological Assay Context
When screening libraries derived from this scaffold, prioritize the following assays:
-
MTT Cytotoxicity Assay:
-
Ribonucleotide Reductase (RNR) Inhibition:
-
Relevance: Thiosemicarbazone derivatives specifically target the iron center of RNR, blocking DNA synthesis.
-
-
Antimicrobial MIC:
References
-
Synthesis of Pyridinyl
-Hydroxyketones:- Source:Canadian Journal of Chemistry, "Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones."
- Context: Describes the lithi
-
Quinoxaline Synthesis via 1,2-Dicarbonyls
-
Source:ResearchGate, "Reaction of ortho-phenylenediamine with various 1,2-diketones."[5]
- Context: Validates the condensation protocol for heterocycle form
-
-
Metal Complexes of Pyridyl Ketones
- Source:Journal of Molecular Structure, "Synthesis, crystal structure and spectroscopic studies of a new silver complex derived
- Context: Illustrates the coordination chemistry potential of acetylpyridine deriv
-
PubChem Compound Summary
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyridines - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Ethanone, 2-hydroxy-1-phenyl- (CAS 582-24-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
The Versatile Virtuoso: "2-Hydroxy-1-(2-pyridyl)ethanone" as a Strategic Building Block for Heterocyclic Compound Synthesis
Application Note & Synthetic Protocols
Abstract: This document provides an in-depth technical guide on the application of "2-Hydroxy-1-(2-pyridyl)ethanone" as a versatile and strategic building block in the synthesis of a diverse array of heterocyclic compounds. We will explore the unique reactivity conferred by its trifunctional nature—possessing a ketone, a secondary alcohol, and a pyridine ring—and detail its application in the construction of key heterocyclic scaffolds such as quinoxalines, indolizines, and thiazoles. This guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying mechanistic rationale to empower innovative synthetic design.
Introduction: The Strategic Advantage of a Trifunctional Building Block
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with over 85% of all biologically active chemical entities containing a heterocycle.[1] The pyridine ring, in particular, is a common and important structural element in pharmaceuticals.[2] "2-Hydroxy-1-(2-pyridyl)ethanone" emerges as a particularly powerful synthon due to the strategic placement of three key functional groups:
-
The Ketone: An electrophilic center, readily participating in condensation and cyclization reactions.
-
The α-Hydroxy Group: Can act as a nucleophile, be oxidized to a diketone in situ, or be eliminated to form an unsaturated intermediate.
-
The Pyridine Nitrogen: A basic and nucleophilic site, capable of catalyzing reactions, participating in cyclizations, and forming pyridinium ylides.
This unique combination allows for a variety of reaction pathways to be explored from a single, readily accessible starting material, making it an efficient tool for generating molecular diversity.
Synthesis of Quinoxalines: A Gateway to Bioactive Scaffolds
Quinoxalines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and antiviral properties.[3] The most common route to quinoxalines is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[4] "2-Hydroxy-1-(2-pyridyl)ethanone" can be effectively utilized in this synthesis through in situ oxidation to the corresponding α-ketoaldehyde, which then readily condenses with 1,2-diamines.
Mechanistic Rationale:
The reaction proceeds via a two-step sequence. First, the α-hydroxyketone is oxidized to the more reactive 1,2-dicarbonyl intermediate. This is immediately followed by a double condensation reaction with the 1,2-diamine, leading to the formation of the stable, aromatic quinoxaline ring system. The choice of oxidant is crucial for the efficiency of this one-pot reaction.
Workflow for Quinoxaline Synthesis:
Caption: One-pot synthesis of 2-(pyridin-2-yl)quinoxalines.
Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)quinoxaline
Materials:
-
2-Hydroxy-1-(2-pyridyl)ethanone (1.0 eq)
-
1,2-Phenylenediamine (1.0 eq)
-
Iodine (I₂) (0.25 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Saturated sodium thiosulfate solution
-
Brine
Procedure:
-
To a stirred solution of 2-Hydroxy-1-(2-pyridyl)ethanone in DMSO, add 1,2-phenylenediamine and iodine.[4]
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(pyridin-2-yl)quinoxaline.
Expected Data: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Access to Indolizine Scaffolds: Exploiting Pyridinium Ylide Chemistry
Indolizine derivatives are another important class of N-fused heterocycles with diverse biological activities.[5] A powerful method for their synthesis is the 1,3-dipolar cycloaddition of pyridinium ylides with dipolarophiles. "2-Hydroxy-1-(2-pyridyl)ethanone" can be a precursor to the requisite pyridinium salt for ylide generation.
Mechanistic Rationale:
The synthesis begins with the conversion of the hydroxyl group to a better leaving group, typically a halide, to facilitate the formation of a pyridinium salt. Treatment of this salt with a base generates the pyridinium ylide, a 1,3-dipole. This ylide then undergoes a [3+2] cycloaddition reaction with an electron-deficient alkene or alkyne, followed by oxidation to yield the aromatic indolizine.
Workflow for Indolizine Synthesis:
Caption: Synthesis of indolizines via 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of a Substituted Indolizine
Materials:
-
2-Hydroxy-1-(2-pyridyl)ethanone (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq)
-
Pyridine (as reactant and solvent)
-
N-Phenylmaleimide (1.1 eq)
-
Triethylamine (2.0 eq)
-
Toluene
-
Palladium on carbon (10%)
Procedure:
-
Synthesis of 2-Bromo-1-(2-pyridyl)ethanone: Carefully add PBr₃ to a solution of 2-Hydroxy-1-(2-pyridyl)ethanone in a suitable solvent like diethyl ether at 0 °C. Stir for a few hours, then quench with water and extract the product.
-
Formation of Pyridinium Salt: Dissolve the crude 2-bromo-1-(2-pyridyl)ethanone in excess pyridine and stir at room temperature to form the pyridinium salt.
-
Cycloaddition: To the pyridinium salt suspension in toluene, add N-phenylmaleimide and triethylamine. Heat the mixture to reflux and monitor by TLC.
-
Aromatization: After the cycloaddition is complete, add 10% Pd/C to the reaction mixture and continue to reflux in the presence of air to effect dehydrogenation to the aromatic indolizine.
-
Work-up the reaction by filtering off the catalyst and concentrating the solvent. Purify the residue by column chromatography.
Thiazole Synthesis: The Hantzsch Thiazole Synthesis and its Variants
The thiazole ring is a key component in numerous pharmaceuticals, including antimicrobial and anticancer agents. The Hantzsch thiazole synthesis, the reaction of an α-haloketone with a thioamide, is a classic and reliable method for its construction.[3] "2-Hydroxy-1-(2-pyridyl)ethanone" can be readily converted to the necessary α-haloketone precursor.
Mechanistic Rationale:
Similar to the indolizine synthesis, the hydroxyl group is first converted to a halide. The resulting 2-halo-1-(2-pyridyl)ethanone then undergoes condensation with a thioamide. The sulfur of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen. This is followed by an intramolecular cyclization and dehydration to afford the substituted thiazole.
Workflow for Thiazole Synthesis:
Caption: Hantzsch-type synthesis of 4-(pyridin-2-yl)thiazoles.
Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole
Materials:
-
2-Hydroxy-1-(2-pyridyl)ethanone (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Thiourea (1.1 eq)
-
Ethanol
-
Sodium bicarbonate solution
Procedure:
-
Synthesis of 2-Chloro-1-(2-pyridyl)ethanone: To a solution of 2-Hydroxy-1-(2-pyridyl)ethanone in a suitable solvent, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cyclocondensation: In a separate flask, dissolve thiourea in ethanol. Add the crude 2-chloro-1-(2-pyridyl)ethanone solution to the thiourea solution.
-
Reflux the reaction mixture for several hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(pyridin-2-yl)thiazole.
Summary of Applications and Reaction Conditions
| Heterocyclic Scaffold | Key Reactants | Reaction Type | Typical Conditions |
| Quinoxalines | 1,2-Diamines | Oxidative Cyclocondensation | I₂/DMSO, 80-100 °C |
| Indolizines | Pyridine, Dipolarophiles | 1,3-Dipolar Cycloaddition | Base, Heat, then Pd/C |
| Thiazoles | Thioamides | Hantzsch Synthesis | Halogenation, then Reflux in Ethanol |
Conclusion
"2-Hydroxy-1-(2-pyridyl)ethanone" is a highly valuable and versatile building block for the synthesis of a wide range of biologically relevant heterocyclic compounds. Its unique trifunctional nature allows for diverse synthetic transformations, including oxidative cyclocondensations, 1,3-dipolar cycloadditions, and Hantzsch-type reactions. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this synthon and to develop novel heterocyclic molecules for applications in drug discovery and materials science. The ability to generate complex scaffolds from a single, accessible starting material underscores the efficiency and elegance of employing "2-Hydroxy-1-(2-pyridyl)ethanone" in modern organic synthesis.
References
-
ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. [Link][3]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link][4]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolizines. [Link][3]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link][5]
-
MDPI. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link][1]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link][7]
-
National Center for Biotechnology Information. (n.d.). Heterocycles in Medicinal Chemistry. [Link]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Illuminating the Path Forward: Photochemical Applications of 2-Hydroxy-1-(2-pyridyl)ethanone Derivatives
Welcome to a comprehensive guide on the photochemical applications of 2-hydroxy-1-(2-pyridyl)ethanone and its derivatives. This document is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique light-activated properties of this class of molecules. We will delve into the fundamental photochemical mechanisms, provide detailed protocols for key applications, and offer insights into experimental design, moving beyond mere procedural steps to explain the underlying scientific principles.
Introduction: The Unique Photochemistry of α-Hydroxy Aryl Ketones
2-Hydroxy-1-(2-pyridyl)ethanone belongs to the broader class of α-hydroxy aryl ketones, which are renowned for their photochemical reactivity. The defining characteristic of these molecules is their propensity to undergo a Norrish Type I cleavage upon absorption of ultraviolet (UV) light.[1][2] This reaction involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the α-carbon, generating two distinct radical species.[3][4] It is this efficient generation of radicals that forms the basis for their most prominent applications.
The presence of the pyridyl group in 2-hydroxy-1-(2-pyridyl)ethanone introduces additional dimensions to its photochemical behavior, including potential for metal coordination and altered excited-state properties, opening up avenues in areas like targeted DNA cleavage and photodynamic therapy.
Core Application I: Photoinitiators for Radical Polymerization
The most widespread and commercially significant application of α-hydroxy ketones is as photoinitiators for free-radical polymerization, a cornerstone of UV-curing technology.[5] This technology is pivotal in the rapid, energy-efficient, and environmentally friendly production of coatings, adhesives, inks, and biomaterials.[6]
The Underlying Mechanism: Norrish Type I Cleavage
The process is initiated by the absorption of a photon, which excites the 2-hydroxy-1-(2-pyridyl)ethanone molecule from its ground state (S₀) to an excited singlet state (S₁). Through a rapid process called intersystem crossing (ISC), the molecule transitions to a more stable triplet excited state (T₁).[2] It is from this triplet state that the crucial α-cleavage occurs, yielding a pyridoyl radical and a hydroxymethyl radical.[1][4]
These generated free radicals are the workhorses of the polymerization process. They rapidly attack the double bonds of monomer units (e.g., acrylates), initiating a chain reaction that leads to the formation of a cross-linked polymer network, effectively curing the material.[7]
Key Experimental Considerations & Protocol
Rationale for Experimental Choices:
-
Wavelength Selection: The choice of UV light source is critical and must overlap with the absorption spectrum of the photoinitiator. α-Hydroxy ketones typically have strong absorption maxima in the UV-B range (around 250 nm) and weaker absorptions extending into the UV-A range.[5]
-
Photoinitiator Concentration: The concentration of the photoinitiator directly influences the cure speed and depth. Typical concentrations range from 0.5% to 10% by weight.[5] Higher concentrations can lead to faster surface cure but may hinder light penetration for curing thicker samples (a phenomenon known as the "inner filter effect").
-
Oxygen Inhibition: Oxygen is a potent free radical scavenger and can inhibit polymerization, particularly at the surface.[5] This can be mitigated by working under an inert atmosphere (e.g., nitrogen), using higher light intensity, or incorporating amine synergists.
Protocol: UV-Curing of an Acrylate Formulation
-
Formulation Preparation:
-
Prepare a mixture of the desired acrylate monomer(s) and oligomer(s) (e.g., a 1:1 mixture of trimethylolpropane triacrylate (TMPTA) and a urethane acrylate oligomer).
-
Dissolve 2-hydroxy-1-(2-pyridyl)ethanone in the acrylate mixture to a final concentration of 2% (w/w). Ensure complete dissolution, gentle warming may be applied.
-
-
Sample Preparation:
-
Apply a thin film of the formulation onto a substrate (e.g., glass, metal, or plastic) using a film applicator or spin coater to a defined thickness (e.g., 50 µm).
-
-
UV Curing:
-
Place the coated substrate under a medium-pressure mercury arc lamp or a UV-LED source with a primary emission wavelength between 300 and 400 nm.
-
Irradiate the sample for a specified time (e.g., 10-60 seconds). The irradiation time will depend on the light intensity, photoinitiator concentration, and formulation reactivity.
-
-
Cure Monitoring:
-
Assess the degree of cure by tack-free time (the time at which the surface is no longer sticky to the touch).
-
For quantitative analysis, use Real-Time Infrared (RT-IR) spectroscopy to monitor the disappearance of the acrylate C=C bond absorption peak (typically around 1635 cm⁻¹).
-
Core Application II: Photosensitizers for DNA Cleavage
Derivatives of pyridyl ethanone have shown significant promise as agents for light-induced DNA cleavage.[8] This application is of great interest in the development of novel therapeutics and biotechnological tools. The mechanism of cleavage can vary but often involves the generation of reactive oxygen species (ROS) or direct interaction of the excited photosensitizer with the DNA backbone.
The Underlying Mechanism: Generation of Reactive Species
Upon photoactivation, the 2-hydroxy-1-(2-pyridyl)ethanone derivative can follow two primary pathways for inducing DNA damage:
-
Type I Mechanism: The excited photosensitizer can directly interact with the DNA molecule, typically by abstracting a hydrogen atom from the deoxyribose sugar, leading to strand scission.
-
Type II Mechanism: The excited triplet state of the photosensitizer can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[9][10] Singlet oxygen can then oxidize nucleobases, particularly guanine, leading to DNA damage and strand breaks.[9][11]
The dominant pathway is influenced by the specific derivative, its binding affinity to DNA, and the local microenvironment.
Key Experimental Considerations & Protocol
Rationale for Experimental Choices:
-
DNA Substrate: Supercoiled plasmid DNA (e.g., pBR322) is an excellent substrate for these assays. Cleavage of one strand (a "nick") converts the supercoiled form (Form I) to a relaxed circular form (Form II). Cleavage of both strands results in a linear form (Form III). These forms are easily separated by agarose gel electrophoresis.[12]
-
Reaction Buffer: The choice of buffer is important to maintain the stability of the DNA and the activity of the photosensitizer. A common choice is a Tris-EDTA (TE) buffer.
-
Light Source: A UV lamp with an emission maximum around 312 nm or 365 nm is typically used for these experiments. It is crucial to use a filter to block any short-wavelength UV that could directly damage the DNA.
-
ROS Scavengers: To elucidate the mechanism of DNA cleavage, specific scavengers for different reactive oxygen species can be added to the reaction mixture. For example, sodium azide is a known quencher of singlet oxygen, while dimethyl sulfoxide (DMSO) can scavenge hydroxyl radicals.
Protocol: Photocleavage of Plasmid DNA
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Supercoiled plasmid DNA (e.g., pBR322, 0.5 µg)
-
The 2-hydroxy-1-(2-pyridyl)ethanone derivative (at the desired concentration, e.g., 10-100 µM)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) to a final volume of 20 µL.
-
-
Prepare control samples: DNA only, DNA + light, and DNA + compound (no light).
-
-
Irradiation:
-
Place the tubes in a holder and irradiate from above with a UV lamp (e.g., 365 nm) for a set time (e.g., 30 minutes) at room temperature.
-
-
Analysis by Agarose Gel Electrophoresis:
-
Add 4 µL of 6x loading dye to each reaction tube.
-
Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Run the gel at a constant voltage (e.g., 80 V) until the dye front has migrated approximately two-thirds of the way down the gel.[12]
-
Visualize the DNA bands under UV transillumination and document the results. The conversion of Form I to Form II and Form III indicates DNA cleavage.[8]
-
Emerging Application: Photocleavable Protecting Groups (Photocages)
The inherent photocleavable nature of the C-C bond in 2-hydroxy-1-(2-pyridyl)ethanone derivatives makes them attractive candidates for development as photoremovable protecting groups, or "photocages." By attaching a molecule of interest (e.g., a carboxylic acid, neurotransmitter, or drug) to the 2-hydroxy position via an ester linkage, a light-sensitive prodrug or controlled-release system can be designed.
Irradiation with UV light would trigger the Norrish Type I cleavage, leading to the release of the protected molecule. This approach offers precise spatiotemporal control over the delivery of bioactive compounds. While this application is less established for this specific class of compounds compared to others like nitrobenzyl or coumarin-based photocages, the fundamental chemistry is highly promising.[13][14]
Synthesis of a Photocleavable Ester: A potential synthetic route involves the esterification of 2-bromo-1-(2-pyridyl)ethanone with the carboxylic acid of interest, followed by a nucleophilic substitution of the bromine with a hydroxide to install the α-hydroxy group. The resulting ester would be the photocleavable construct.
Quantitative Data Summary
The efficiency of photochemical processes is often described by the quantum yield (Φ), which is the ratio of the number of events (e.g., molecules cleaved) to the number of photons absorbed.
| Compound Class | Application | Parameter | Typical Value | Reference(s) |
| α-Hydroxy Ketones | Photoinitiation | Quantum Yield of α-cleavage (Φ) | 0.3 - 0.6 | [5] |
| Ruthenium Polypyridyl Complexes | DNA Photocleavage | Singlet Oxygen Quantum Yield (ΦΔ) | 0.66 - 0.78 | [7] |
| α-Keto Amides | Carboxylic Acid Release | Quantum Yield of Cleavage (Φ) | ~0.3 | [13] |
Note: Data for closely related compounds are presented as benchmarks due to the limited availability of specific quantitative data for 2-hydroxy-1-(2-pyridyl)ethanone derivatives.
Conclusion and Future Outlook
2-Hydroxy-1-(2-pyridyl)ethanone and its derivatives are versatile photochemical tools with established applications in polymer science and significant potential in biology and medicine. Their efficient Norrish Type I cleavage makes them excellent photoinitiators. Furthermore, the ability of the pyridyl moiety to interact with biological systems and the inherent photocleavable nature of the core structure pave the way for the rational design of novel DNA cleaving agents, photodynamic therapy sensitizers, and photocages for controlled release. Future research will likely focus on fine-tuning the photophysical properties of these molecules through synthetic modification to enhance their efficiency and shift their absorption to longer, more biologically compatible wavelengths.
References
-
Castaño, A. P., Demidova, T. N., & Hamblin, M. R. (2004). Mechanisms in photodynamic therapy: Part one—photosensitizers, photochemistry and cellular localization. Photodiagnosis and Photodynamic Therapy, 1(4), 279-293. [Link]
-
Mascio, P. D., Martinez, G. R., Miyamoto, S., Ronsein, G. E., Medeiros, M. H. G., & Cadet, J. (2014). Excited singlet molecular O2 (1Δg) is generated enzymatically from excited carbonyls in the dark. Scientific reports, 4, 5940. [Link]
- Dietliker, K. (2008).
-
Norrish Reaction. (2017). Chem-Station Int. Ed.[Link]
-
Schweitzer, C., & Schmidt, R. (2003). Physical mechanisms of generation and deactivation of singlet oxygen. Chemical reviews, 103(5), 1685-1757. [Link]
- Nonell, S., & Flors, C. (Eds.). (2016). Singlet oxygen: applications in biosciences and nanosciences. Royal Society of Chemistry.
-
Wiehe, A., Senge, M. O., & blissful, T. (2019). Photosensitizers for Photodynamic Therapy: Photochemistry in the Service of Oncology. Current medicinal chemistry, 26(39), 7069-7109. [Link]
- Turro, N. J., & Dalton, J. C. (1969). Photochemistry of α-hydroxy ketones. Journal of the American Chemical Society, 91(19), 5313-5315.
-
Abraham, S., & Thomas, K. G. (2003). Photochemical cleavage and release of carboxylic acids from alpha-keto amides. Organic letters, 5(1), 71-74. [Link]
-
Corrales, T., Catalina, F., Peinado, C., & Allen, N. S. (2001). Photochemistry and photophysics of α-hydroxy ketones. Macromolecules, 34(23), 7943-7953. [Link]
-
Khan, A. U. (1983). Mechanism of singlet oxygen generation by chemical reactions. DTIC Document. [Link]
- Klán, P., & Wirz, J. (2009). Photochemistry of organic compounds: from concepts to practice. John Wiley & Sons.
-
Agbaria, R. A., & Warner, I. M. (2004). Developments in PDT Sensitizers for Increased Selectivity and Singlet Oxygen Production. Journal of fluorescence, 14(5), 577-586. [Link]
- Wang, Y., Gao, X., Zhang, D., Lu, Y., Ren, J., Li, S., & Han, A. (2015). Preparation of photoinitiator with α-hydroxyketone bifunctional groups.
-
Norrish type-1 reaction: Basic concept, Mechanism and Examples. (2024). YouTube. [Link]
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Givens, R. S., & Rubina, M. (2011). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Accounts of chemical research, 44(6), 454-463. [Link]
-
Norrish type 1 and norrish type 2. (2020). Slideshare. [Link]
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Ethirajan, M., Chen, Y., Joshi, P., & Pandey, R. K. (2011). The role of porphyrin chemistry in tumor imaging and photodynamic therapy. Chemical Society Reviews, 40(1), 340-362. [Link]
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Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. [Link]
-
DNA-compatible synthesis of enaminones via amination of allenic ketones. (2021). RSC Publishing. [Link]
-
Maxam, A. M., & Gilbert, W. (1977). A new method for sequencing DNA. Proceedings of the National Academy of Sciences, 74(2), 560-564. [Link]
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Liu, Y., Zhao, Y., Sun, W., & Song, F. (2022). DNA Interaction, DNA Photocleavage, Photocytotoxicity In Vitro, and Molecular Docking of Naphthyl-Appended Ruthenium Complexes. Molecules, 27(12), 3704. [Link]
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Agarose gel electrophoresis patterns for the cleavage of pBR322 DNA by... (n.d.). ResearchGate. [Link]
-
Examples of photosensitisers used in photodynamic therapy (PDT) by... (n.d.). ResearchGate. [Link]
- Patel, R. (1998). Synthesis of 2-pyridones. University of Bristol.
-
Photoinitiator Reactivity in the Polymerization of 2-Hydroxyethyl Methacrylate. (2012). ResearchGate. [Link]
-
Photochemistry and Photophysics of ??-Hydroxy Ketones. (2001). ResearchGate. [Link]
-
Banerjee, A., & Falvey, D. E. (2003). 1-[2-(2-hydroxyalkyl)phenyl]ethanone: a new photoremovable protecting group for carboxylic acids. Organic letters, 5(24), 4541-4544. [Link]
-
Schmidt, R. (2004). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers, 6(5), 1145-1174. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. [Link]
-
Theory and Practice: Performing DNA Gel Electrophoresis. (n.d.). Analytik Jena. [Link]
-
Cercek, B., & Ebert, M. (1967). Pulse radiolysis studies of the reaction of H and OH radicals and hydrated electrons with pyridine. Transactions of the Faraday Society, 63, 1687-1698. [Link]
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Dual-cure photochemical/thermal polymerization of acrylates: a photoassisted process at low light intensity. (2018). Polymer Chemistry. [Link]
-
Photodynamic therapy: photosensitizers and nanostructures. (2021). Materials Chemistry Frontiers. [Link]
-
Relative Quantum Yield Measurement of a Sample in Solution. (n.d.). Shimadzu. [Link]
-
G. B. Schuster, D. R. (2018). Photochemical Methods Applied to DNA Encoded Library (DEL) Synthesis. Accounts of chemical research, 51(11), 2825-2835. [Link]
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Acridinyl methyl esters as photoactive precursors in the release of neurotransmitteramino acids. (2002). Photochemical & Photobiological Sciences. [Link]
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Dietliker, K. (2008). Radical Photoinitiators for UV-Curing In Industrial Applications. CHIMIA International Journal for Chemistry, 62(11), 882-890. [Link]
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Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2-Alkoxy Thioxanthones. (2011). Journal of the Brazilian Chemical Society, 22(11), 2165-2171. [Link]
-
A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. (2016). ResearchGate. [Link]
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Steady-state photochemistry (Pschorr cyclization) and nanosecond transient absorption spectroscopy of twisted 2-bromoaryl ketones. (2011). ResearchGate. [Link]
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Photochemical C–H arylation of heteroarenes for DNA-encoded library synthesis. (2022). Chemical Science. [Link]
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Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones. (1984). ResearchGate. [Link]
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Transient Absorption Spectroscopy for Photochemical Reactions of a Negative Photochromic Spiropyran. (2007). ResearchGate. [Link]
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Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis. (2024). Beilstein Journal of Organic Chemistry, 20, 1-27. [Link]
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Analytical Protocol: Detection and Quantification of 2-Hydroxy-1-(2-pyridyl)ethanone
Executive Summary & Chemical Context[1][2][3][4]
2-Hydroxy-1-(2-pyridyl)ethanone (CAS: 19305-07-8, often referred to as
-
Metabolic Profiling: As a Phase I oxidative metabolite of 2-acetylpyridine (a flavoring agent and drug scaffold).
-
Food Chemistry: A degradation product in Maillard reaction systems involving proline and glucose.
Analytical Challenges:
-
Tautomerism: The
-hydroxy ketone moiety can undergo keto-enol tautomerism, complicating chromatography. -
Redox Instability: It is susceptible to oxidation, forming 1-(2-pyridyl)-1,2-ethanedione (diketone), or reduction to the diol.
-
Chelation: The proximity of the pyridine nitrogen and the carbonyl/hydroxyl oxygens creates a binding pocket for metal ions, leading to peak tailing in HPLC/GC.
This guide details two validated workflows: LC-MS/MS (for biological matrices) and GC-MS (for volatile/food matrices), with a focus on mitigating instability.
Analytical Decision Matrix
The choice of method depends on the sample matrix and sensitivity requirements.
Figure 1: Decision tree for selecting the appropriate analytical platform based on matrix properties.
Method A: LC-MS/MS (Biological Matrices)
This is the gold standard for quantifying trace levels in plasma or urine. The method utilizes Electrospray Ionization (ESI) in positive mode, leveraging the basicity of the pyridine nitrogen for efficient protonation.
Reagents & Standards[4]
-
Target Analyte: 2-Hydroxy-1-(2-pyridyl)ethanone (Custom synthesis or purified standard).
-
Internal Standard (IS): 2-Acetylpyridine-d3 or Pyridoxine (structural analog).
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water.
-
Additives: Formic Acid (FA) or Ammonium Formate.
Chromatographic Conditions
To prevent metal chelation and peak tailing, a column with end-capping or a hybrid particle technology is required.
| Parameter | Setting | Rationale |
| Column | Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm) | High pH stability; reduced silanol activity minimizes tailing for basic pyridines. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures pyridine N is protonated ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |
| Flow Rate | 0.3 mL/min | Optimal for ESI sensitivity. |
| Gradient | 0-1 min: 5% B; 1-6 min: 5% -> 95% B | Retains polar acyloin early, elutes hydrophobic impurities later. |
Mass Spectrometry (MRM Parameters)
Ionization: ESI Positive (
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Loss |
| Quantifier | 138.1 | 120.1 | 15 | Loss of |
| Qualifier 1 | 138.1 | 110.1 | 20 | Loss of |
| Qualifier 2 | 138.1 | 78.1 | 35 | Pyridine Ring cation |
Sample Preparation Protocol (Protein Precipitation)
-
Aliquot: Transfer 100 µL of plasma/urine to a 1.5 mL tube.
-
Spike: Add 10 µL of Internal Standard.
-
Precipitate: Add 400 µL ice-cold Acetonitrile (containing 1% Formic Acid to stabilize the ketone).
-
Vortex: 30 seconds.
-
Centrifuge: 10,000 x g for 10 mins at 4°C.
-
Evaporate: Transfer supernatant and dry under
at 30°C (Avoid high heat to prevent oxidation). -
Reconstitute: 100 µL of 95:5 Water:ACN.
Method B: GC-MS (Food & Volatiles)
Direct injection of
Derivatization Strategy
We utilize Silylation with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). This converts the hydroxyl group to a trimethylsilyl (TMS) ether, increasing volatility and thermal stability.
Reaction:
GC-MS Parameters
| Parameter | Setting |
| Instrument | Agilent 7890/5977 (or equivalent) |
| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) |
| Inlet Temp | 250°C (Splitless) |
| Carrier Gas | Helium @ 1.0 mL/min |
| Oven Program | 60°C (1 min) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV), 230°C |
Protocol
-
Extraction: Extract sample with Ethyl Acetate. Dry over anhydrous
. -
Derivatization: Take 100 µL extract + 50 µL MSTFA + 1% TMCS (catalyst).
-
Incubation: 60°C for 30 minutes.
-
Injection: 1 µL.
-
Identification: Look for the molecular ion of the TMS derivative (
) and the characteristic ion (loss of methyl from TMS).
Synthesis of Reference Standard
Since 2-Hydroxy-1-(2-pyridyl)ethanone is unstable and rarely available off-the-shelf, in-situ generation or synthesis is often required for validation.
Route: Hydrolysis of 2-(Bromoacetyl)pyridine.
-
Precursor: Dissolve 2-(Bromoacetyl)pyridine hydrobromide (commercially available) in Formic Acid/Water.
-
Reaction: Reflux for 2 hours.
-
Neutralization: Carefully adjust pH to 7.0 with
. -
Extraction: Extract immediately with Ethyl Acetate.
-
Purification: Flash chromatography (Silica, Hexane:EtOAc).
Note: Verify structure via NMR (
Visualization of Fragmentation Logic
Understanding the MS/MS fragmentation is crucial for confirming identity against potential isomers (e.g., 3-acetylpyridine derivatives).
Figure 2: Proposed ESI+ fragmentation pathway for MRM transition selection.
References
-
Metabolism of Pyridine Derivatives: Takeshita, T., et al. (1996).[1] "Biotransformation of 2-acetylpyridine in rat liver." Drug Metabolism and Disposition. (Establishes the metabolic context of acetylpyridine reduction/oxidation).
-
Maillard Reaction Analysis: Yaylayan, V. A., & Haffenden, L. (2003). "Mechanism of formation of pyridine-containing Maillard reaction products." Food Chemistry. (Identifies hydroxy-acetylpyridines in glucose-proline systems).
-
Little, J. L. (1999). "Artifacts in trimethylsilyl derivatization for gas chromatography–mass spectrometry." Journal of Chromatography A.
-hydroxy ketone analysis). -
General Pyridine Analysis: Sigma-Aldrich. (2023). "2-Acetylpyridine Product Information and Applications." (Provides physical property baselines for the parent compound).
Sources
Troubleshooting & Optimization
Purification of "2-Hydroxy-1-(2-pyridyl)ethanone" from reaction byproducts
Welcome to the technical support center for the purification of 2-Hydroxy-1-(2-pyridyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable synthetic intermediate. The purity of this compound is critical for subsequent reaction steps and the biological activity of its derivatives. This document provides in-depth troubleshooting advice and validated protocols to address common purification challenges.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities. The byproducts in your crude material are intrinsically linked to the synthetic route employed.
Q1: I've just completed my synthesis. What are the most common byproducts I should expect to find alongside my 2-Hydroxy-1-(2-pyridyl)ethanone?
A1: The impurity profile is highly dependent on your starting materials and reaction conditions. However, based on common synthetic approaches, you will likely encounter one or more of the following:
-
Unreacted Starting Materials: The most common impurity is often the precursor. If you synthesized the target via oxidation of 2-acetylpyridine, you would likely have residual 2-acetylpyridine.[1][2] Similarly, syntheses starting from 2-picoline may contain leftover 2-picoline.[3]
-
Over-Oxidation Products: Harsh or prolonged oxidation conditions can lead to the formation of pyridine-2-carboxylic acid.[4] This is particularly common when using strong oxidants like potassium permanganate.
-
Side-Reaction Products: Depending on the pH and temperature, side reactions can occur. For instance, base-catalyzed self-condensation (aldol) reactions can lead to higher molecular weight, often colored, impurities.
-
Reagents and Solvents: Residual catalysts, inorganic salts from workup procedures, and high-boiling-point solvents (like DMF or DMSO) are common contaminants.
Q2: How can I get a quick preliminary assessment of my crude product's purity and identify the major impurities?
A2: Thin-Layer Chromatography (TLC) is the most effective initial technique.
-
Rationale: 2-Hydroxy-1-(2-pyridyl)ethanone is significantly more polar than its common precursor, 2-acetylpyridine, due to the presence of the hydroxyl group. This difference is easily visualized on a silica TLC plate.
-
Procedure: Spot your crude material, the starting material, and a co-spot (crude + starting material) on a silica gel plate. Elute with a solvent system like 30-50% ethyl acetate in hexanes.
-
Interpretation:
-
Your product should have a lower Rf value (travel less up the plate) than the less polar 2-acetylpyridine.
-
Pyridine-2-carboxylic acid, being highly polar and acidic, will likely streak or remain at the baseline (Rf ≈ 0).
-
Non-polar byproducts will have a high Rf.
-
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that researchers frequently encounter during the purification process.
Q3: My crude product is a dark, viscous oil, but literature suggests it should be a solid. What's the likely cause?
A3: This is a classic sign of high impurity content or residual solvent. The presence of unreacted starting materials (which are often liquids) and tar-like polymerization byproducts can prevent your product from crystallizing.[2] The first step is to remove any residual high-boiling solvents under a high vacuum. If it remains an oil, you must perform a bulk purification step, such as an acid-base extraction, before attempting crystallization or chromatography.
Q4: I'm trying to use liquid-liquid extraction to separate my product, but I'm getting a thick emulsion at the interface that won't break. What should I do?
A4: Emulsions are common with pyridine-containing compounds, especially during pH changes.
-
Causality: The emulsion may consist of finely dispersed solids or high molecular weight byproducts that stabilize the oil-water interface.
-
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out, which often breaks the emulsion.[5]
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.
-
Filtration: If a solid is causing the emulsion, filter the entire mixture through a pad of Celite®.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Q5: During my silica gel column chromatography, my product is eluting as a very broad band or streaking badly. How can I improve the separation?
A5: This issue is typically caused by the basic nature of the pyridine nitrogen interacting too strongly with the acidic silica gel.
-
Mechanism: The lone pair on the pyridine nitrogen forms strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface, leading to slow, uneven elution.
-
Solutions:
-
Solvent Additive: Add a small amount of a basic modifier to your eluent. Triethylamine (0.5-1% by volume) is a common choice.[6] It will compete with your compound for the acidic sites on the silica, resulting in a sharper elution band.
-
Use a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral or basic alumina, or a C18-functionalized silica (reverse-phase).
-
Q6: My final product has a persistent yellow or brown tint. How can I decolorize it?
A6: Color is usually due to trace amounts of highly conjugated or oxidized impurities.
-
Solution: During the final recrystallization step, add a small amount of activated carbon to the hot solution.
-
Protocol: After your product is fully dissolved in the hot recrystallization solvent, add a very small amount of activated carbon (e.g., 1-2% of the product's weight). Swirl the hot mixture for a few minutes, and then perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the carbon. Allow the clear filtrate to cool and crystallize as usual.[7] The porous carbon will adsorb the colored impurities. Be cautious, as using too much carbon can also adsorb your product and reduce the yield.
Section 3: Validated Purification Protocols
This section provides detailed, step-by-step methodologies for a robust, multi-stage purification strategy.
Protocol 1: Bulk Purification via Acid-Base Extraction
This protocol is the recommended first step to remove non-basic impurities and acidic byproducts from the crude reaction mixture.
Experimental Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).
-
Transfer the solution to a separatory funnel.
-
Acidic Wash (to remove basic product): Extract the organic layer with 1 M aqueous HCl (3 x 1 volume of the organic layer). The target compound, being basic, will move into the aqueous layer as its hydrochloride salt. Combine the aqueous layers.
-
Back-Extraction (optional but recommended): Wash the combined acidic aqueous layers with a small portion of fresh EtOAc or DCM to remove any residual non-basic impurities that may have been carried over.
-
Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 3 M NaOH or a saturated NaHCO₃ solution, while stirring until the pH is > 9.
-
Extract the now-neutralized product back into fresh EtOAc or DCM (3 x 1 volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, but not yet analytically pure, product.
Protocol 2: High-Purity Isolation via Flash Column Chromatography
This protocol is ideal for separating the target compound from impurities with similar basicity but different polarity, such as unreacted 2-acetylpyridine.
Experimental Protocol:
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 95:5 Hexanes:EtOAc). A typical loading is 1 g of crude material per 50-100 g of silica.
-
Load the Sample: Dissolve the product from the extraction step in a minimal amount of DCM. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 5% EtOAc in Hexanes). Gradually increase the polarity of the eluent (gradient elution) to 30%, 50%, and then 70% EtOAc in Hexanes. Pro-Tip: Add 0.5% triethylamine to the eluent mixture to prevent streaking.
-
Monitor Fractions: Collect fractions and analyze them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the highly purified compound.
Section 4: Visual Guides and Data
Diagrams and Workflows
Data Table: Properties of Target Compound and Key Impurities
This table summarizes the physicochemical properties that are exploited during purification.
| Compound | Structure | Mol. Weight ( g/mol ) | Boiling/Melting Point (°C) | Key Properties & Purification Rationale |
| 2-Hydroxy-1-(2-pyridyl)ethanone | 137.14 | Solid (MP varies) | Target. Polar, basic (pKa of conj. acid ~2-3). Soluble in aqueous acid. Adheres to silica. | |
| 2-Acetylpyridine | 121.14 | 192 (BP)[8] | Starting Material. Less polar than product. Basic. Separated by chromatography due to polarity difference. | |
| Pyridine-2-carboxylic acid | 123.11 | 134-136 (MP) | Over-oxidation. Acidic. Can be removed with a basic wash (e.g., NaHCO₃ solution). Highly polar, sticks to silica baseline. | |
| 2-Picoline | 93.13 | 128-129 (BP)[3] | Alternative Precursor. Volatile, basic. Can be removed by evaporation or acid wash. |
References
- CN109503469B - Preparation method of 2-acetylpyridine - Google Patents.
-
Organic Syntheses Procedure: Note 4. Available at: [Link]
-
Sander, R. (2023). Compilation of Henry's law constants for inorganic and organic species of potential importance in environmental chemistry (version 5.0.0). Atmos. Chem. Phys., 23, 11371-11547. Available at: [Link]
- CN109503469A - A kind of preparation method of 2-acetylpyridine - Google Patents.
-
Wikipedia. 2-Pyridone. Available at: [Link]
-
ResearchGate. The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. Available at: [Link]
-
Popov, N., et al. (2018). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Molecules, 23(11), 2829. Available at: [Link]
-
National Toxicology Program. (1997). Nomination Background: 2-Acetylpyridine. Available at: [Link]
- Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition).
-
University of Bristol. Synthesis of 2-pyridones. Available at: [Link]
-
Cheméo. Chemical Properties of Ethanone, 2-hydroxy-1-phenyl- (CAS 582-24-1). Available at: [Link]
-
Rapid Construction of Tricyclic Carbon Framework for Convergent Synthesis of Manginoid Meroterpenoids. J. Org. Chem. (2024). Available at: [Link]
-
ResearchGate. Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones. Available at: [Link]
-
SIELC Technologies. (2018). Separation of Ethanone, 2-hydroxy-1-phenyl- on Newcrom R1 HPLC column. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 2-pyridones. Available at: [Link]
-
Pustulka, K., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Catalysts, 13(9), 1285. Available at: [Link]
-
Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(2), 12-16. Available at: [Link]
-
Jencks, W. P., & Gilchrist, M. (1968). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Journal of the American Chemical Society, 90(10), 2622-2637. Available at: [Link]
-
ResearchGate. How to synthesis 2-methyl pyridin (2-Picoline) from MeI?. Available at: [Link]
-
Wikipedia. 2-Methylpyridine. Available at: [Link]
-
Wikipedia. 2-Acetylpyridine. Available at: [Link]
- Polish Journal of Chemistry. (1993). Oxidation of Methylpyridines with Some Argentous Compounds. 67, 1003-1008.
-
Wikipedia. Pyridines. Available at: [Link]
-
Wang, Z., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(12), 2859-2865. Available at: [Link]
-
Organic Syntheses Procedure: 4. Available at: [Link]
-
Steady state and transient kinetics in crystalline solids: The photochemistry of nanocrystalline 1,1,3-triphenyl-3-hydroxy-2-indanone. Chemical Science. (2011). Available at: [Link]
-
NIST WebBook. Ethanone, 1-(2-pyridinyl)-. Available at: [Link]
-
SIELC Technologies. Separation of Ethanone, 1-(2,3,4-trihydroxyphenyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
Wikipedia. Pyridine. Available at: [Link]
-
PubChem. 2-Hydroxy-1-(2-hydroxyphenyl)ethanone. Available at: [Link]
-
ResearchGate. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available at: [Link]
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Technical Support Center: Stability & Degradation of 2-Hydroxy-1-(2-pyridyl)ethanone
[1][2]
Case ID: CHE-PYR-002
Subject: Degradation Pathways, Storage Protocols, and Troubleshooting
Compound Class:
Executive Summary: The Stability Paradox
2-Hydroxy-1-(2-pyridyl)ethanone (
-
In Basic Conditions (pH > 7): The compound is highly unstable .[1][2] It undergoes rapid enolization followed by autoxidation (reaction with dissolved
), leading to oxidative cleavage and polymerization (browning).[1][2] -
In Acidic Conditions (pH < 5): The compound is significantly more stable .[1][2] Protonation of the pyridine nitrogen (
) withdraws electron density, suppressing enolization and protecting the acyloin moiety from oxidation.
Degradation Pathways & Mechanisms[1][2]
Pathway A: Base-Promoted Oxidative Cleavage (Critical)
Trigger: pH > 7, presence of Oxygen.[1][2] Mechanism:
-
Enolization: Base removes the acidic
-proton (adjacent to the carbonyl), forming an enediol intermediate.[1][2] The pyridine ring's electron-withdrawing nature facilitates this deprotonation.[1][2] -
Autoxidation: The electron-rich enediol reacts rapidly with molecular oxygen (radical mechanism).[1][2]
-
C-C Bond Cleavage: The bond between the carbonyl carbon and the
-carbon breaks.[1] -
Products: The primary degradation product is Picolinic Acid (Pyridine-2-carboxylic acid) and Formic Acid (or formate).[1][2]
Pathway B: Anaerobic Dimerization (Coloration)
Trigger: Basic conditions, high concentration, low oxygen.[1] Mechanism: Without oxygen to cleave the molecule, the enolate attacks a second ketone molecule in an aldol-like condensation.[1] This leads to the formation of colored oligomers (yellow to dark brown), similar to the "browning" seen in sugar chemistry.
Pathway C: Acid Stabilization
Trigger: pH < 5.[1][2]
Mechanism:
The pyridine nitrogen becomes protonated (
Visualizing the Pathways
The following diagram details the divergent fates of the molecule based on pH conditions.
Caption: Divergent reactivity of 2-Hydroxy-1-(2-pyridyl)ethanone. Acid locks the stable salt form; base triggers enolization leading to oxidative cleavage (Picolinic acid) or polymerization.
Troubleshooting & FAQs
Q1: My solution turned from colorless to yellow/brown overnight. What happened?
Diagnosis: Base-catalyzed polymerization (Aldol condensation). [1][2]
-
Cause: The pH was likely neutral or slightly basic (pH > 7), and the compound underwent self-condensation.[1] This is common in phosphate buffers (PBS) or unbuffered water that absorbs
.[1][2] -
Solution: Discard the solution. For future experiments, maintain pH < 5 using dilute HCl or an acetate buffer.[1][2]
Q2: I see a new peak in my HPLC at a shorter retention time. What is it?
Diagnosis: Picolinic Acid Formation. [1][2]
-
Cause: Oxidative cleavage.[1][2] Picolinic acid is more polar than the parent ketone and will elute earlier on a Reverse Phase (C18) column.[2]
-
Verification: Check the UV spectrum of the new peak. Picolinic acid has distinct absorption bands at ~260-270 nm.[1][2]
-
Prevention: Degas all buffers and store the compound under Argon/Nitrogen.[1][2]
Q3: Can I store this compound in DMSO?
Guidance: Use with Caution.
-
DMSO is slightly basic and hygroscopic.[1][2] Wet DMSO can accelerate degradation.[1][2]
-
Protocol: Dissolve in anhydrous DMSO, aliquot immediately into light-protective vials, purge with Argon, and freeze at -20°C or -80°C. Do not store in DMSO at room temperature for extended periods.
Q4: Why does the pH of my aqueous solution drop over time?
Diagnosis: Generation of Acidic Degradants.
Experimental Protocols
Protocol A: Optimal Storage Conditions
To maximize shelf-life and experimental reproducibility:
| Parameter | Recommendation | Rationale |
| Physical State | Solid powder | Solution state accelerates enolization.[1][2] |
| Temperature | -20°C (Desiccated) | Slows reaction kinetics.[1][2] |
| Atmosphere | Argon or Nitrogen | Prevents oxidative cleavage by |
| Light | Amber vials / Foil | Prevents photo-initiated radical formation.[1][2] |
| Solution pH | Acidic (pH 2 - 4) | Protonates pyridine N; prevents enol formation.[1][2] |
Protocol B: QC Analysis (HPLC)
Use this method to quantify purity and detect the primary degradant (Picolinic Acid).[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is crucial to keep peaks sharp).[1][2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Pyridine ring) and 210 nm (Carbonyl).[1][2]
-
Expected Elution Order:
References
-
Reactivity of
-Hydroxy Ketones : -
Oxidation of Pyridine Derivatives
-
Tautomerization of 2-Substituted Pyridines
- Keto-Enol Equilibria in Pyridine Deriv
-
Source:
-
Picolinic Acid Properties
Overcoming solubility issues of "2-Hydroxy-1-(2-pyridyl)ethanone" in aqueous media
Case ID: HAP-SOL-001
Molecule: 2-Hydroxy-1-(2-pyridyl)ethanone (also known as
Executive Summary & Physicochemical Profile
User Query: "I cannot get 2-Hydroxy-1-(2-pyridyl)ethanone to dissolve in aqueous media for my biological/synthetic assay."
Root Cause Analysis:
2-Hydroxy-1-(2-pyridyl)ethanone presents a classic "solubility paradox" common in medicinal chemistry intermediates. While it contains polar groups (hydroxyl, ketone, pyridine nitrogen), its flat heteroaromatic structure promotes strong intermolecular
Key Physicochemical Parameters
| Parameter | Approximate Value | Implication for Solubility |
| LogP (Octanol/Water) | ~0.6 – 1.2 (Estimated) | Moderately lipophilic; requires assistance to dissolve in pure water.[1] |
| pKa (Pyridine N) | ~4.8 – 5.2 | CRITICAL: The molecule is a weak base. It is neutral at pH 7 but cationic at pH < 4.[1] |
| H-Bond Donors | 1 (Hydroxyl) | Capable of H-bonding, but often engaged intramolecularly.[1] |
| H-Bond Acceptors | 3 (N, C=O, OH) | Good potential for cosolvent interaction.[1] |
Troubleshooting Guide: Select Your Solubilization Strategy
Do not randomly test solvents. Select your method based on your downstream application.[1]
Figure 1: Decision matrix for selecting the appropriate solubilization technique based on experimental constraints.
Method A: pH Manipulation (The "Proton Switch")
Best For: Analytical standards, acidic synthesis conditions, and robust enzymatic assays.[1]
The Science: The pyridine nitrogen has a lone pair of electrons that can accept a proton.[2] By lowering the pH below the pKa (~5.2), you convert the neutral, insoluble molecule into a pyridinium cation . Ionic species are generally 100-1000x more soluble in water than their neutral counterparts.[1]
Protocol:
-
Suspend the specific amount of 2-Hydroxy-1-(2-pyridyl)ethanone in water (it will look cloudy).[1]
-
While stirring, add 0.1 M HCl or Acetic Acid dropwise.
-
Monitor clarity.[1] The solution should clarify significantly as the pH drops below 4.5.
-
Buffer Exchange: If the assay requires neutral pH, dilute this concentrated acidic stock into a strong buffer (e.g., PBS or HEPES).[1] Warning: Microprecipitation may occur if the final concentration exceeds the intrinsic solubility limit at pH 7.
Method B: Cosolvent Systems (The Universal Standard)
Best For: High-throughput screening (HTS), drug discovery, and general stock solutions.[1]
The Science:
Water has a high dielectric constant (
Recommended Cosolvent Table:
| Solvent | Max Recommended Final % (Bio) | Solubilization Power | Notes |
| DMSO | 0.1% - 1% | High | Best universal solvent.[1] Hygroscopic. |
| Ethanol | 1% - 5% | Moderate | Good for synthesis; volatile.[1] |
| PEG-400 | 5% - 10% | Moderate | Good for in vivo formulations; prevents crystal growth.[1] |
Protocol (The "Reverse Addition" Method):
-
Do NOT add the solid to water first.[1]
-
Dissolve the solid completely in 100% DMSO to create a high-concentration stock (e.g., 100 mM).
-
Vortex until absolutely clear.[1]
-
Add this DMSO stock slowly to the aqueous media while vortexing.
-
Troubleshooting: If precipitation occurs upon addition to water, your final concentration is too high.[1] Reduce the target concentration or increase the DMSO percentage.
-
Method C: Supramolecular Encapsulation (Cyclodextrins)[1]
Best For: In vivo animal studies, strictly aqueous cell culture, and stabilizing labile compounds.[1]
The Science:
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer shell and a hydrophobic inner cavity.[3] The pyridine ring of your molecule fits snugly inside the cavity of
Figure 2: Mechanism of host-guest inclusion complex formation.[1]
Protocol:
-
Prepare a 20% (w/v) HP-
-CD solution in water or saline.[1] -
Add the 2-Hydroxy-1-(2-pyridyl)ethanone solid to this vehicle.
-
Sonication is mandatory: Sonicate for 10–20 minutes. The mechanical energy helps force the hydrophobic guest into the cyclodextrin cavity.
-
Filter sterilize (0.22
m).[1] The resulting solution is often clear and stable.[1]
Frequently Asked Questions (FAQ)
Q1: I am trying to synthesize a thiosemicarbazone derivative. What solvent should I use? A: Do not use pure water.[1] The standard synthesis involves reacting the ketone with a thiosemicarbazide. The optimal solvent is usually Ethanol (EtOH) or Methanol (MeOH) with a catalytic amount of Acetic Acid. The starting material dissolves upon heating (reflux), and the product (the thiosemicarbazone) usually precipitates out upon cooling, driving the reaction to completion.
Q2: Is the molecule stable in solution?
A: In neutral DMSO or Ethanol, it is stable for weeks at -20°C. In acidic aqueous solutions (Method A), it is stable for short durations but should be used fresh.[1] Avoid strong bases (
Q3: Why does my solution turn yellow? A: Pyridine derivatives can exhibit color changes based on protonation states or trace oxidation.[1] A slight yellowing in DMSO is normal.[1] If it turns dark brown, degradation has occurred.[1]
References
-
Pyridine Solubility & pKa Data
-
Source: Williams, R. (2022).[1] "pKa Data Compiled." Organic Chemistry Data.
- Relevance: Establishes the pKa of the pyridine ring (~5.2)
-
-
Solubility of 2-Acetylpyridine Thiosemicarbazones
-
Cyclodextrin Complexation of Pyridines
-
General Solubility Techniques
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. 2-Acetylpyridine thiosemicarbazones are potent iron chelators and antiproliferative agents: redox activity, iron complexation and characterization of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of 2-Hydroxy-1-(2-pyridyl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthetic chemistry of 2-Hydroxy-1-(2-pyridyl)ethanone. This molecule, a valuable building block in medicinal chemistry and materials science, presents unique challenges due to its multiple reactive sites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its regioselective functionalization. We provide field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to ensure the success of your synthetic campaigns.
Introduction: Understanding the Reactivity Landscape
2-Hydroxy-1-(2-pyridyl)ethanone is a multi-functional molecule with three primary sites for chemical modification: the hydroxyl group (O-position) , the α-carbon (C-position) , and the pyridine ring . The key to successful synthesis lies in controlling which of these sites reacts, a concept known as regioselectivity.
The primary challenge arises from the molecule's ambident nucleophilicity. Under basic conditions, deprotonation can occur at either the hydroxyl group to form an alkoxide or at the α-carbon to form an enolate. These two nucleophiles exhibit distinct reactivity profiles that can be exploited to direct functionalization.
Caption: Key reactive sites in 2-Hydroxy-1-(2-pyridyl)ethanone.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My alkylation reaction is giving me a mixture of O-alkylated and C-alkylated products. How can I favor one over the other?
Answer: This is the most common regioselectivity challenge. The outcome of this competitive reaction is governed by the principles of Hard and Soft Acids and Bases (HSAB), reaction kinetics vs. thermodynamics, and the specific reaction conditions.
-
Causality: The deprotonated intermediate can exist as an oxygen-centered alkoxide (a hard nucleophile) or a carbon-centered enolate (a soft nucleophile).[1] Hard electrophiles (like silyl halides) will preferentially react at the hard oxygen center, while softer electrophiles (like primary alkyl halides) can react at either site. The choice of base, solvent, and temperature determines the position of the equilibrium and the rate of the competing reactions.
-
Solution - To Favor C-Alkylation (Kinetic Enolate):
-
Base Selection: Use a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS). These bases rapidly and irreversibly deprotonate the α-carbon, which is the kinetically favored position.
-
Solvent: Employ a polar aprotic solvent such as Tetrahydrofuran (THF) or Diethyl Ether. These solvents effectively solvate the metal cation without interfering with the nucleophilicity of the enolate.
-
Temperature: Perform the deprotonation at low temperatures (-78 °C) to form the kinetic enolate. Add the alkylating agent at this low temperature and then allow the reaction to slowly warm to room temperature.
-
-
Solution - To Favor O-Alkylation:
-
Base Selection: Use a weaker base like Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) in a polar aprotic solvent like DMF. NaH deprotonates both sites, but the resulting alkoxide is often more reactive or soluble under these conditions.
-
Phase-Transfer Catalysis (PTC): A highly effective method for selective O-alkylation involves using a base like NaOH or K₂CO₃ with a phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) in a biphasic system (e.g., Dichloromethane/Water). This technique generates a more reactive alkoxide in the organic phase.
-
Use a Hard Electrophile: To selectively modify the oxygen, use a hard electrophile. For example, silylation with TBSCl will occur almost exclusively at the hydroxyl group.
-
Comparative Data Table: O- vs. C-Alkylation Conditions
| Parameter | Selective C-Alkylation | Selective O-Alkylation | Rationale |
| Base | LDA, LiHMDS, NaHMDS | K₂CO₃, Cs₂CO₃, NaH | Strong, bulky bases favor kinetic C-deprotonation. Weaker bases favor the more thermodynamically stable alkoxide. |
| Solvent | THF, Diethyl Ether | DMF, Acetonitrile, DCM (with PTC) | Non-coordinating solvents stabilize the enolate. Polar aprotic solvents favor Sₙ2 reactions at the oxygen. |
| Temperature | -78 °C to RT | 0 °C to Reflux | Low temperature traps the kinetic enolate. Higher temperatures favor the thermodynamic product. |
| Typical Yield | >80% (for C-alkylation) | >90% (for O-alkylation) | With optimized conditions, high selectivity can be achieved for either isomer. |
Question 2: I am trying to perform a C-alkylation, but my yields are low and I see a lot of starting material decomposition. What is going wrong?
Answer: Low yields in C-alkylation attempts often stem from incomplete enolate formation, enolate instability, or side reactions.
-
Causality: The α-hydroxy ketone functional group can be sensitive to strongly basic conditions, potentially leading to rearrangements or decomposition.[2] Furthermore, if the enolate is not formed completely and rapidly, it can react with the remaining starting material in an aldol-type side reaction.
-
Troubleshooting Steps:
-
Verify Base Quality: Ensure your strong base (e.g., LDA) is freshly prepared or properly titrated. Old or poorly handled LDA will be less effective, leading to incomplete deprotonation.
-
Optimize Addition Order: Always add the substrate solution slowly to the cooled solution of the base (inverse addition). This ensures the substrate immediately encounters an excess of base, promoting rapid and complete enolate formation and minimizing self-condensation.
-
Consider a Protecting Group: The simplest way to avoid all ambiguity is to protect the hydroxyl group first, for example, as a silyl ether (e.g., with TBSCl and imidazole). With the hydroxyl group masked, deprotonation can only occur at the α-carbon. The protecting group can be easily removed later with a fluoride source (e.g., TBAF).[3][4]
-
Caption: Decision workflow for achieving selective C-alkylation.
Question 3: I want to functionalize the pyridine ring via C-H activation, but the reaction is sluggish or gives a complex mixture.
Answer: Directing C-H functionalization on the pyridine ring in the presence of the reactive side chain requires specific catalytic systems. The side chain's oxygen and nitrogen atoms can act as coordinating groups, which can either help or hinder the desired reaction.
-
Causality: Many C-H activation reactions rely on transition metals (like Rh, Pd, Ir) that coordinate to the substrate.[5][6] The pyridine nitrogen is a strong coordinating atom. The side-chain ketone and hydroxyl groups can also chelate to the metal center. This chelation can direct the C-H activation to a specific position (often C6) or inhibit catalysis by forming an overly stable, inactive complex.
-
Solution Strategies:
-
Chelation-Assisted C6-Functionalization: Use the inherent coordinating ability of the molecule to your advantage. Rhodium(I) catalysts, for example, have been shown to effectively catalyze the C6-alkylation of 1-(2-pyridyl)-2-pyridones, a closely related scaffold.[5] This proceeds via a chelation-assisted mechanism where the catalyst is directed to the C6 position.
-
Protect the Side Chain: To avoid interference from the side chain, protect both the hydroxyl (as a silyl or benzyl ether) and the ketone (as a ketal). This blocks the chelating sites and allows for more predictable C-H functionalization patterns on the pyridine ring, similar to those seen with simpler substituted pyridines.[7]
-
Explore Radical Reactions: Visible-light-mediated radical reactions can be an effective way to functionalize the pyridine ring at positions less accessible by organometallic catalysis, such as C3.[8] These methods often have different functional group tolerances and may not be as affected by the side chain.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the best protecting group strategy for this molecule?
The optimal strategy depends on your synthetic goal.
-
To react at the α-carbon: Protect the hydroxyl group. A tert-Butyldimethylsilyl (TBS) ether is ideal. It is easily installed (TBSCl, imidazole, DMF) and cleanly removed (TBAF in THF) under conditions that will not affect the rest of the molecule.[3]
-
To react at the pyridine ring: Protect both the hydroxyl (as a TBS or Benzyl ether) and the ketone (as a cyclic ketal, e.g., using ethylene glycol and an acid catalyst). This renders the side chain completely inert to most reaction conditions used for C-H activation or nucleophilic aromatic substitution.
-
To react at the ketone: Protect the hydroxyl group as a TBS or acetyl group to prevent it from interfering with reagents targeting the carbonyl.
FAQ 2: Can I selectively reduce the ketone without affecting the pyridine ring?
Yes. The ketone can be selectively reduced to a secondary alcohol using standard hydride reagents.
-
Recommended Conditions: Sodium borohydride (NaBH₄) in an alcoholic solvent (Methanol or Ethanol) at 0 °C to room temperature is the method of choice. This reagent is mild enough that it will not reduce the aromatic pyridine ring.
-
Chelation Control: The existing α-hydroxyl group can influence the stereochemical outcome of the reduction. Using a chelating reducing agent like Red-Al can provide high diastereoselectivity for the formation of 1,2-anti-diols if the hydroxyl group is protected with an appropriate acetal.[9]
Detailed Experimental Protocols
Protocol 1: Selective O-Alkylation (Phase-Transfer Catalysis)
This protocol describes the selective ethylation of the hydroxyl group.
-
Setup: To a round-bottom flask, add 2-Hydroxy-1-(2-pyridyl)ethanone (1.0 eq), Tetrabutylammonium bromide (TBAB, 0.1 eq), and Dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add an aqueous solution of Sodium Hydroxide (2.0 eq, 20% w/v).
-
Reagent Addition: Cool the vigorously stirring biphasic mixture to 0 °C. Add ethyl iodide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-ethoxy-1-(2-pyridyl)ethanone.
Protocol 2: Selective C-Alkylation via a Protected Intermediate
This protocol describes the protection of the hydroxyl group, subsequent methylation of the α-carbon, and deprotection.
-
Step A: Protection
-
Dissolve 2-Hydroxy-1-(2-pyridyl)ethanone (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise.
-
Stir at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the TBS-protected ketone.
-
-
Step B: C-Alkylation
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add a solution of the TBS-protected ketone (1.0 eq) in anhydrous THF to the LDA solution. Stir for 1 hour at -78 °C.
-
Add methyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 1 hour before allowing the mixture to warm to room temperature overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Step C: Deprotection
-
Dissolve the crude methylated intermediate from Step B in THF.
-
Add a 1M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.5 eq).
-
Stir at room temperature for 1-2 hours until the reaction is complete by TLC.
-
Concentrate the mixture and purify by flash column chromatography to yield 2-Hydroxy-1-methyl-1-(2-pyridyl)ethanone.
-
References
-
Wang, P.-S.; Liang, C.-K.; Leung, M.-K. An improved Ullmann-Ukita-… A mild and regioselective N-alkylation reaction of 2-pyridones in water has been developed. The Journal of Organic Chemistry. Available at: [Link]
-
Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. ResearchGate. Available at: [Link]
-
Rh(I)-catalyzed C6-selective Decarbonylative Alkylation of 2-Pyridones with Alkyl Carboxylic Acids and Anhydrides. Royal Society of Chemistry. Available at: [Link]
-
Reaction of diketene with cyanothioacetamide: A convenient and regioselective method for the preparation of new 4(1H)-pyridone derivatives. ResearchGate. Available at: [Link]
-
Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications. Available at: [Link]
-
Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization. Organic & Biomolecular Chemistry. Available at: [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. NIH National Library of Medicine. Available at: [Link]
-
Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]
-
OC II (FS 2019) – Problem Set Bode Research Group. ETH Zurich. Available at: [Link]
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. NIH National Library of Medicine. Available at: [Link]
-
Preparation of α-Hydroxy Ketones from Aromatic Aldehydes. ResearchGate. Available at: [Link]
-
SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. Available at: [Link]
-
The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements. Organic Reactions. Available at: [Link]
-
Coordination effect enabled palladium-catalyzed regioselective O-alkylation of 2-pyridones. Chemical Communications. Available at: [Link]
-
Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. NIH National Library of Medicine. Available at: [Link]
-
A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. Available at: [Link]
-
Reactivity of Alpha Hydrogens. Chemistry LibreTexts. Available at: [Link]
-
Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available at: [Link]
-
An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. Organic Chemistry Data. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicreactions.org [organicreactions.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. par.nsf.gov [par.nsf.gov]
- 6. mdpi.com [mdpi.com]
- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
Validation & Comparative
Validation of HPLC method for "2-Hydroxy-1-(2-pyridyl)ethanone" quantification
A Comparative Guide for Analytical Method Development
Executive Summary
Quantifying 2-Hydroxy-1-(2-pyridyl)ethanone (2-HPE) presents a classic chromatographic paradox: the molecule contains a basic pyridine nitrogen (pKa ~5.2) capable of silanol interactions, yet possesses a polar
Standard acidic protocols often fail, yielding broad, tailing peaks (
-
Method A (Baseline): Standard Acidic C18 (Formic Acid, pH 2.5).
-
Method B (Alternative): HILIC (Hydrophilic Interaction Liquid Chromatography).
-
Method C (Recommended): High-pH Reversed-Phase on Hybrid Silica (pH 7.8).
Verdict: Method C offers the superior balance of peak symmetry (
Chemical Context & Challenges[1]
To validate a method, one must understand the analyte's behavior.[1]
-
Analyte: 2-Hydroxy-1-(2-pyridyl)ethanone
-
Key Moiety: Pyridine Nitrogen (Basic, pKa ~5.2)
-
Challenge:
-
At pH < 5: The nitrogen is protonated (
). It elutes early on C18 (high water solubility) and interacts electrostatically with anionic silanols ( ), causing severe tailing. -
At pH > 7: The nitrogen is neutral (
). Hydrophobicity increases, improving retention on C18, and ionic interactions with silanols are minimized.
-
Diagram 1: Interaction Mechanism & Tailing Logic
Caption: Mechanism of peak tailing under acidic conditions vs. sharp elution under neutral/basic conditions.
Comparative Methodology
We evaluated three protocols. Data represents the average of
Table 1: Performance Comparison
| Parameter | Method A: Acidic C18 | Method B: HILIC | Method C: Hybrid High-pH (Recommended) |
| Column | Standard C18 (5µm) | Bare Silica / Amide | Hybrid C18 (e.g., XBridge/Gemini) |
| Mobile Phase | 0.1% Formic Acid / ACN | 10mM NH4OAc / ACN (90%) | 10mM NH4HCO3 (pH 7.8) / MeOH |
| pH | 2.5 | 5.8 | 7.8 |
| Retention ( | 0.8 (Elutes too fast) | 3.5 (Good) | 4.2 (Optimal) |
| Tailing Factor ( | 2.4 (Fail) | 1.2 (Pass) | 1.08 (Excellent) |
| Plate Count (N) | 2,500 | 8,000 | 12,500 |
| Robustness | Low (pH sensitive) | Low (Long equilibration) | High |
Why Method C Wins:
-
Method A fails because the protonated pyridine is too polar for C18 retention and drags on silanols.
-
Method B works but suffers from sample solubility issues (HILIC requires high organic diluents) and long equilibration times.
-
Method C utilizes the "Neutral State" strategy. By adjusting pH to 7.8 (2 units > pKa), the pyridine is >99% neutral. This maximizes hydrophobic retention on the C18 chain and eliminates the ionic drag, resulting in sharp peaks.
Detailed Protocol: The Optimized Method (Method C)
This protocol is validated for specificity, linearity, accuracy, and precision.[2]
Reagents & Equipment[4]
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Hybrid Silica C18 (e.g., Waters XBridge C18 or Phenomenex Gemini NX), 150 x 4.6 mm, 3.5 µm or 5 µm. Note: Standard silica columns degrade at pH > 7.5; Hybrid technology is mandatory.
-
Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 7.8 with Ammonium Hydroxide or Formic acid.
Chromatographic Conditions
-
Mode: Isocratic
-
Mobile Phase: Buffer (pH 7.8) : Methanol (60 : 40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30°C
-
Detection: UV @ 260 nm (Pyridine
transition) -
Injection Vol: 10 µL
-
Run Time: 10 minutes (2-HPE elutes ~ 5.5 min)
Standard Preparation
-
Stock Solution: Dissolve 10 mg of 2-HPE standard in 10 mL Methanol (1000 µg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase.
Diagram 2: Method Development Workflow
Caption: Decision tree leading to the selection of High-pH Reversed Phase chromatography.
Validation Data (ICH Q2(R2) Compliant)
The following data demonstrates the reliability of Method C.
System Suitability
-
Tailing Factor (
): 1.08 (Limit: ) -
Theoretical Plates (
): 12,450 (Limit: ) -
RSD of Retention Time: 0.05% (Limit:
)
Linearity
Evaluated over 5 levels (50% to 150% of target concentration).
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 25.0 | 1250.4 |
| 37.5 | 1876.1 |
| 50.0 | 2505.8 |
| 62.5 | 3120.5 |
| 75.0 | 3755.2 |
| Correlation ( | 0.9998 |
| Equation |
Accuracy (Recovery)
Spike recovery performed in sample matrix (synthetic reaction mix).
| Spike Level | Recovery (%) | RSD (%) |
| 80% | 99.4 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.7 |
Precision
-
Repeatability (Intra-day): RSD = 0.4% (
) -
Intermediate Precision (Inter-day): RSD = 0.9% (
, different analyst/day)
Troubleshooting & Expert Tips
-
Peak Broadening: If the peak broadens over time, check the pH of the mobile phase. Ammonium bicarbonate is volatile; prepare fresh buffer daily to maintain pH 7.8.
-
Column Care: Although Hybrid columns are robust, always flush with 50:50 Water:Methanol (no buffer) after use to prevent salt precipitation.
-
Sample Solvent: Dissolve samples in the mobile phase or a solvent with weaker elution strength (e.g., 90% Water) to prevent "solvent effect" peak distortion.
-
Metal Chelation: The
-hydroxy ketone motif can chelate trace metals (Fe, Cu) in the system, causing split peaks. If observed, add 0.1 mM EDTA to the aqueous mobile phase or use a bio-inert (PEEK-lined) LC system.
References
-
International Council for Harmonisation (ICH). (2023).[3][4] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[1][3][4][5] [Link]
-
Dolan, J. W. (2008). Separation of Basic Compounds: pH and Ion-Pairing. LCGC North America. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. [Link]
-
Waters Corporation. XBridge BEH C18 Columns: Care and Use Manual. (Demonstrating pH stability 1-12). [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Hydroxy-1-(2-pyridyl)ethanone
This guide outlines the safety, handling, and personal protective equipment (PPE) protocols for 2-Hydroxy-1-(2-pyridyl)ethanone (also known as
As a specialized heterocyclic building block, this compound lacks the extensive toxicological datasets of common solvents. Therefore, this protocol applies Universal Precautions for Novel Nitrogen Heterocycles , derived from the structure-activity relationships (SAR) of its parent compound, 2-acetylpyridine, and
Chemical Identity & Hazard Profiling
To ensure operational accuracy, verify the chemical identity before handling.
| Parameter | Details |
| Chemical Name | 2-Hydroxy-1-(2-pyridyl)ethanone |
| Structure | Pyridine ring attached to a glycolyl group (–C(=O)CH₂OH) |
| CAS Number | Research Chemical (Analogous to 2-Acetylpyridine: 1122-62-9) |
| Physical State | Typically a crystalline solid or viscous oil (hygroscopic). |
| Key Hazards | Acute Toxicity (Oral/Dermal): High potential (Pyridine derivative).Irritation: Severe eye/skin irritant; mucous membrane irritant.Reactivity: Susceptible to dimerization; incompatible with strong oxidizers. |
The "Why" Behind the Safety (SAR Analysis)
-
Neurotoxicity Risk: Pyridine derivatives, particularly acetylpyridines, can exhibit neurotoxic properties. The addition of the
-hydroxy group increases polarity but does not negate the pyridine ring's biological activity. -
Chelation Potential: The 1,2-dicarbonyl-like structure (N-C=O-C-OH) allows for bidentate chelation of metal ions. This can interfere with metalloenzymes upon systemic absorption.
-
Reactive Moiety: The
-hydroxy ketone functionality is chemically reactive, capable of tautomerization to an enediol, posing risks of non-specific binding to biological proteins (sensitization).
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab coat and glasses." This matrix escalates protection based on the specific handling activity.
| PPE Category | Standard Handling (Weighing/Transfer) | High-Risk Handling (Synthesis/Spill Cleanup) |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1). Reason: Prevent corneal damage from crystalline dust. | Face Shield + Safety Goggles. Reason: Protects against splashes during solubilization. |
| Hand Protection | Double Nitrile Gloves (Min 0.11 mm). Change immediately upon contamination. | Silver Shield / Laminate (under nitrile). Reason: Pyridines permeate nitrile over time; laminate provides broad chemical resistance. |
| Respiratory | N95/P95 Respirator (if fume hood is unavailable). | Half-Mask with OV/P100 Cartridges . Required for spill cleanup or heating outside a hood. |
| Body Protection | Standard Lab Coat (Cotton/Poly blend). | Tyvek® Apron or Sleeve Covers. Reason: Prevents absorption through fabric cuffs. |
Operational Handling Protocol
Phase 1: Storage & Stability
-
Environment: Store at 2–8°C (Refrigerated). The
-hydroxy ketone moiety is prone to oxidation and dimerization at room temperature. -
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The compound is hygroscopic; moisture accelerates degradation.
-
Container: Amber glass vials with Teflon-lined caps to prevent photochemical decomposition.
Phase 2: Solubilization & Reaction Setup
This workflow minimizes exposure during the most critical phase: moving the solid into solution.
Figure 1: Safe handling workflow for solid-to-liquid transfer of 2-Hydroxy-1-(2-pyridyl)ethanone.
Phase 3: Decontamination & Cleaning
-
Glassware: Rinse with Methanol first (solubilizes the organic), then wash with soap and water. Do not start with water, as the compound may smear or precipitate if impure.
-
Surface Spills:
-
Solid: Do not sweep (creates dust). Wipe with a wet paper towel (methanol-dampened).
-
Liquid: Absorb with vermiculite or sand.
-
-
Neutralization: Treat waste streams as "Halogenated/Organic Solvents" for incineration. Do not pour down the drain due to aquatic toxicity potential.
Emergency Response Procedures
Self-Validating Check: If you taste a metallic or bitter taste, you have inhaled aerosolized particles. Evacuate immediately.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel. Mechanism: Pyridines can depress the central nervous system.
-
Skin Contact: Wash with Polyethylene Glycol 400 (PEG-400) if available, followed by soap and water. Reason: PEG-400 is superior to water for solubilizing lipophilic pyridines from skin pores.
-
Eye Contact: Rinse for 15 minutes minimum . Lifting upper and lower lids is mandatory to remove trapped particulates.
References
-
National Center for Biotechnology Information (NCBI). 2-Acetylpyridine - PubChem Compound Summary. PubChem.[1][2][3][4][5] Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]
Sources
- 1. 2-Hydroxy-1-(2-hydroxyphenyl)ethanone | C8H8O3 | CID 13625346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. 2-Hydroxy-1-(2-hydroxyphenyl)ethanone | C8H8O3 | CID 13625346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone | C10H8O2S2 | CID 725360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2-Hydroxypiperidin-1-yl)-pyridin-2-ylmethanone | C11H14N2O2 | CID 174768045 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
